molecular formula C10H21NO3 B8233594 tert-Butyl 3-(3-aminopropoxy)propanoate

tert-Butyl 3-(3-aminopropoxy)propanoate

Cat. No.: B8233594
M. Wt: 203.28 g/mol
InChI Key: WOEMZRXBYZNYSR-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(3-aminopropoxy)propanoate is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(3-aminopropoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(3-aminopropoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(3-aminopropoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEMZRXBYZNYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"tert-Butyl 3-(3-aminopropoxy)propanoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application of tert-Butyl 3-(3-aminopropoxy)propanoate , a critical heterobifunctional linker used in targeted protein degradation (PROTACs) and bioconjugation.

Optimizing Linker Chemistry for PROTACs and Bioconjugates

Executive Summary

tert-Butyl 3-(3-aminopropoxy)propanoate (CAS: 1295644-58-4 ) is a heterobifunctional alkyl-ether linker designed for the precise construction of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Distinguished by its "C3-ether-C3" backbone, this molecule bridges the gap between hydrophobic alkyl chains and hydrophilic polyethylene glycol (PEG) linkers. The central ether oxygen enhances aqueous solubility and alters the linker's entropic penalty upon binding, while the tert-butyl ester provides robust acid-labile protection, ensuring orthogonality during amine-directed conjugation steps.

Physicochemical Profile

PropertySpecification
IUPAC Name tert-Butyl 3-(3-aminopropoxy)propanoate
CAS Number 1295644-58-4
Molecular Formula

Molecular Weight 203.28 g/mol
Physical State Colorless to pale yellow viscous oil (at RT)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Moderate in Water
pKa (Amine) ~10.5 (Estimated, typical for primary alkyl amines)
pKa (Ester) Non-ionizable (Acid labile)
Storage -20°C, Hygroscopic (Store under inert atmosphere)
Structural Significance
  • Ether Insertion: The replacement of the central methylene unit of a heptanedioic acid derivative with an oxygen atom (

    
    ) lowers the LogP, improving the physicochemical properties of the final drug conjugate.
    
  • Orthogonality: The tert-butyl ester is stable to basic conditions (e.g., during Fmoc deprotection or amide coupling), allowing the primary amine to be functionalized first.

Synthetic Methodology

Expert Insight: Direct reaction of 3-aminopropanol with tert-butyl acrylate results in aza-Michael addition (formation of a secondary amine) due to the higher nucleophilicity of nitrogen compared to oxygen. Therefore, a protection-deprotection strategy is strictly required to secure the oxa-Michael ether product.

Protocol: Selective Ether Formation
Step 1: N-Protection

React 3-aminopropanol with Benzyl chloroformate (Cbz-Cl) or Di-tert-butyl dicarbonate (Boc2O) is not recommended here if the final deprotection is acidic (as it would cleave the tert-butyl ester).

  • Recommended Group: Benzyloxycarbonyl (Cbz) or Benzyl (Bn).

  • Reaction: 3-aminopropanol + Cbz-Cl

    
    N-Cbz-3-aminopropanol .
    
Step 2: Oxa-Michael Addition

The hydroxyl group is reacted with tert-butyl acrylate. This step requires base catalysis.[1]

  • Reagents: tert-Butyl acrylate (1.2 equiv), Catalytic Na (metal) or KOtBu.

  • Conditions: Anhydrous THF or Toluene,

    
    .
    
  • Mechanism: The alkoxide generated in situ attacks the

    
    -carbon of the acrylate. The bulky tert-butyl group prevents transesterification.
    
Step 3: Chemoselective Deprotection

Removal of the N-protecting group without disturbing the acid-labile ester.

  • Method: Catalytic Hydrogenation (

    
    , Pd/C).
    
  • Solvent: Methanol or Ethanol.

  • Outcome: The Cbz group is cleaved as toluene and

    
    , leaving the primary amine and tert-butyl ester intact.
    
Synthetic Pathway Diagram

Synthesis Start 3-Aminopropanol Step1 N-Protection (Cbz-Cl, Base) Start->Step1 Inter1 N-Cbz-3-aminopropanol Step1->Inter1 Step2 Oxa-Michael Addition (t-Butyl Acrylate, Cat. Base) Inter1->Step2 Inter2 Intermediate: Cbz-NH-(CH2)3-O-(CH2)2-COOtBu Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final tert-Butyl 3-(3-aminopropoxy)propanoate Step3->Final

Figure 1: Chemoselective synthesis preventing aza-Michael side reactions.

Reactivity & Deprotection

This linker functions as a "masked" amino acid. Its utility lies in the ability to differentiate the two termini.

A. Amine Reactivity (N-Terminus)

The primary amine is nucleophilic and reacts readily with:

  • NHS Esters: Forms stable amide bonds.

  • Aldehydes: Forms Schiff bases (reducible to secondary amines via reductive amination with

    
    ).
    
  • Isocyanates: Forms ureas.

B. Ester Deprotection (C-Terminus)

The tert-butyl ester masks the carboxylic acid. It is cleaved under acidic conditions.

  • Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (typically 1:1 to 1:4 ratio).

  • Scavengers: Triisopropylsilane (TIPS) may be added if the payload is sensitive to carbocations (though less critical here than in peptide synthesis).

  • Kinetics: Fast (

    
     at RT).
    
  • Result: Unmasks the free carboxylic acid (

    
    ) for subsequent activation (e.g., with EDC/NHS or HATU).
    

Applications in Drug Discovery (PROTACs)

In PROTAC design, this linker connects an E3 ligase ligand (e.g., Thalidomide, VHL ligand) to a Target Protein ligand.

Workflow: Convergent Synthesis
  • Ligand A Functionalization: The amine of the linker is coupled to Ligand A (containing an activated acid).

  • Acid Unmasking: The tert-butyl group is removed with TFA.

  • Ligand B Coupling: The revealed acid is activated and coupled to Ligand B (containing an amine).

PROTAC_Assembly Linker Linker: NH2-Linker-COOtBu Conjugate1 Intermediate A: LigandA-NH-Linker-COOtBu Linker->Conjugate1 Amide Coupling LigandA Ligand A (NHS Ester) (e.g., E3 Ligase Binder) LigandA->Conjugate1 Amide Coupling Deprotect Acid Deprotection (TFA/DCM) Conjugate1->Deprotect Conjugate2 Intermediate B: LigandA-NH-Linker-COOH Deprotect->Conjugate2 -Isobutylene Final Final PROTAC: LigandA-Linker-LigandB Conjugate2->Final Amide Coupling (EDC/HOAt) LigandB Ligand B (Amine) (e.g., POI Binder) LigandB->Final Amide Coupling (EDC/HOAt)

Figure 2: Convergent assembly of a PROTAC using the orthogonal protection strategy.

Handling and Safety

  • Stability: The ester is susceptible to hydrolysis if exposed to moisture over long periods. Store in a desiccator.

  • Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Storage: Long-term storage at -20°C is recommended to prevent slow hydrolysis or oxidation of the amine.

References

  • PubChem. tert-Butyl 3-(3-aminopropoxy)propanoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tert-Butyl Esters and Ethers. Available at: [Link]

  • ResearchGate. Aza-Michael vs Oxa-Michael Addition Kinetics in Acrylate Systems. Available at: [Link]

Sources

Strategic Utilization of tert-Butyl 3-(3-aminopropoxy)propanoate in Heterobifunctional Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary: The Architecture of Orthogonality

In the high-stakes arena of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge; it is a thermodynamic and pharmacokinetic determinant. tert-Butyl 3-(3-aminopropoxy)propanoate (CAS: 1295644-58-4, often referred to as NH2-PEG1-t-butyl ester) represents a "Goldilocks" scaffold—offering the solubility benefits of a PEG ether without the entropic penalty of long polymer chains.

This guide dissects the chemical utility of this scaffold, focusing on its role as a heterobifunctional linker.[1] We analyze its synthesis, its critical stability profile against intramolecular lactamization, and its deployment in the stepwise assembly of PROTACs (Proteolysis Targeting Chimeras).

Chemical Identity & Physicochemical Profile[2][3][4][5]

This molecule is a short, hydrophilic spacer containing a primary amine and a tert-butyl protected carboxylate. Its structure is defined by a propyl-ether-ethyl backbone.

PropertySpecification
IUPAC Name tert-Butyl 3-(3-aminopropoxy)propanoate
Common ID NH2-PEG1-CH2CH2-COO-tBu
CAS Number 1295644-58-4 (Free amine form)
Molecular Formula

Molecular Weight 203.28 g/mol
Solubility High in DCM, MeOH, DMSO; Moderate in Water
pKa (Amine) ~9.5 (Typical for primary alkyl amines)
Key Functionality Orthogonal protection (Base-reactive amine / Acid-labile ester)
The "Steric Shield" Advantage

A critical, often overlooked feature of this molecule is the tert-butyl ester. In linkers containing both an amine and an ester, there is a high risk of intramolecular cyclization (lactamization) or intermolecular polymerization.

  • Methyl/Ethyl Esters: Susceptible to nucleophilic attack by the free amine, leading to rapid degradation into cyclic lactams.

  • tert-Butyl Ester: The steric bulk of the t-butyl group (

    
    ) effectively blocks the trajectory of the amine nucleophile, rendering the molecule shelf-stable as a free base. This stability allows researchers to perform amine-selective conjugations without protecting the carboxylic acid end first.
    

Synthetic Route & Mechanistic Logic

The synthesis of tert-Butyl 3-(3-aminopropoxy)propanoate relies on the Michael Addition , a reaction perfectly suited for constructing ether backbones from electron-deficient olefins.

Synthesis Protocol (Self-Validating System)

Note: This protocol assumes the use of N-Boc-3-amino-1-propanol to prevent poly-alkylation, followed by selective deprotection if the free amine is required.

Step 1: The Michael Addition

  • Reagents: N-Boc-3-amino-1-propanol (1.0 eq), tert-Butyl acrylate (1.2 eq).

  • Catalyst: Catalytic sodium hydride (NaH) or Tetrabutylammonium hydroxide (TBAH).

  • Solvent: Anhydrous THF or Toluene (0°C to RT).

  • Mechanism: The alkoxide generated from the alcohol attacks the

    
    -carbon of the acrylate.
    
  • Validation: Monitor TLC for the disappearance of the alcohol. The product is the N-Boc protected diester.

Step 2: Chemoselective Deprotection (Optional)

  • Goal: To generate the free amine (Title Compound) while keeping the t-butyl ester intact.

  • Challenge: Standard acid deprotection (TFA/DCM) cleaves both Boc and t-Butyl.

  • Solution: Use TMSOTf / 2,6-lutidine or selective chemolysis if the starting material allows. However, in most PROTAC workflows, the user purchases the N-Boc protected version or the free amine (stabilized).

Visualization: The Michael Addition Pathway

SynthesisPath cluster_0 Critical Control Point: Moisture Free Start N-Boc-3-amino-1-propanol (Nucleophile) Inter Intermediate: Alkoxide Ion Start->Inter NaH (Cat) Deprotonation Reagent tert-Butyl Acrylate (Michael Acceptor) Reagent->Inter Electrophilic Attack Product Protected Linker (N-Boc-amino-PEG1-tBu) Inter->Product Michael Addition (C-O Bond Formation) Final Target: tert-Butyl 3-(3-aminopropoxy)propanoate Product->Final Selective N-Deprotection (Specific Conditions)

Figure 1: Synthetic pathway utilizing Michael Addition. The steric bulk of the t-butyl group persists throughout the reaction.

Application in PROTAC Assembly

The primary utility of this linker is in the construction of PROTACs where one end binds an E3 Ligase (e.g., Thalidomide for CRBN) and the other binds a Target Protein (POI).

The Orthogonal Workflow

The tert-butyl ester allows for a "Amine-First" conjugation strategy.

Protocol: Stepwise PROTAC Construction

  • Ligand A Conjugation (Amide Coupling):

    • React the free amine of the linker with the NHS-ester or Carboxylic Acid (with HATU/DIPEA) of Ligand A (e.g., the POI binder).

    • Why: The t-butyl ester is inert to HATU/DIPEA conditions.

    • Result:Ligand A - Linker - COO-tBu

  • Ester Deprotection (Acidolysis):

    • Dissolve intermediate in DCM/TFA (1:1) or 4M HCl in Dioxane. Stir for 1-2 hours.

    • Mechanism:[1][2][3] Protonation of the carbonyl oxygen leads to E1 elimination of isobutylene.

    • Result:Ligand A - Linker - COOH (Free Acid).

  • Ligand B Conjugation:

    • React the newly revealed carboxylic acid with the amine of Ligand B (e.g., Pomalidomide derivative).

    • Result:Ligand A - Linker - Ligand B (Final PROTAC).

Visualization: PROTAC Assembly Logic

ProtacWorkflow Linker Linker Scaffold (NH2 ... COO-tBu) Step1 Conjugate 1: Ligand A - Amide - COO-tBu Linker->Step1 Amide Coupling (pH 8.0) LigandA Ligand A (POI Binder) (Activated Ester) LigandA->Step1 Step2 Intermediate: Ligand A - Amide - COOH Step1->Step2 Deprotection (-Isobutylene) Acid TFA / DCM (Acidolysis) Acid->Step2 Final Final PROTAC Ligand A - Linker - Ligand B Step2->Final Amide Coupling (HATU/DIPEA) LigandB Ligand B (E3 Ligase Binder) (Free Amine) LigandB->Final

Figure 2: Orthogonal assembly workflow. The t-butyl group protects the C-terminus while the N-terminus is functionalized.

Analytical Quality Control (Self-Validation)

When synthesizing or sourcing this molecule, verify identity using the following NMR diagnostic peaks.

NucleusChemical Shift (

)
MultiplicityAssignmentDiagnostic Value
1H NMR 1.44 ppmSinglet (9H)t-Butyl (

)
Confirms ester protection. Loss indicates hydrolysis.
1H NMR 2.45 ppmTriplet (2H)

Alpha-proton to carbonyl.
1H NMR 3.60 - 3.70 ppmMultiplet

Ether backbone protons (distinct from alkyl chains).
13C NMR ~80.5 ppmSingletQuaternary C (

)
Characteristic of t-butyl esters.
13C NMR ~171.0 ppmSingletCarbonyl (

)
Ester carbonyl.

Troubleshooting:

  • Issue: Disappearance of the 1.44 ppm singlet.

  • Cause: Acidic contamination in solvent (e.g., old Chloroform) causing premature deprotection.

  • Fix: Store product in the presence of trace solid

    
     or strictly neutral/basic conditions at -20°C.
    

References

  • Organic Chemistry Portal. (2024). Stability and Deprotection of tert-Butyl Esters. Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl 3-(3-aminopropoxy)propanoate: A Versatile Linker for Scientific Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the demand for sophisticated molecular tools is unceasing. Among these, heterobifunctional linkers have emerged as critical components, enabling the precise conjugation of distinct molecular entities. This guide provides an in-depth technical overview of tert-Butyl 3-(3-aminopropoxy)propanoate , a versatile linker molecule. With its distinct primary amine and a sterically protected carboxylic acid, this compound offers a robust platform for sequential chemical modifications, making it an invaluable asset for researchers and developers.

Identified by its CAS Number 1295644-58-4 , this linker is also known by the synonym NH2-CH2-PEG1-t-butyl ester, which highlights its structure: a short, flexible polyethylene glycol (PEG) spacer flanked by a nucleophilic amine and a latent carboxylic acid.[1] This architecture is intentionally designed to bridge molecules, enhance solubility, and provide spatial separation, all of which are critical parameters in the design of complex bioactive constructs like Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized surfaces.[2][3][4][] This guide will delve into the synthesis, properties, and core applications of this linker, providing field-proven insights and detailed protocols to facilitate its effective use in a research setting.

Core Properties and Characterization

The utility of tert-Butyl 3-(3-aminopropoxy)propanoate stems from its well-defined physicochemical properties. A comprehensive understanding of these characteristics is paramount for its successful application in complex synthetic workflows.

PropertyValueSource
CAS Number 1295644-58-4[1]
Molecular Formula C10H21NO3[1]
Molecular Weight 203.28 g/mol Calculated
Synonym NH2-CH2-PEG1-t-butyl ester[1]
Appearance Typically a colorless to light yellow liquid or low-melting solid[6]
Purity ≥95%[1]
Solubility Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO)Inferred from structure
Structural Validation

The identity and purity of tert-Butyl 3-(3-aminopropoxy)propanoate are typically confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the presence of the characteristic tert-butyl group (a sharp singlet around 1.4 ppm in ¹H NMR), the propyl and ethoxy protons of the linker backbone, and the aminopropyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly employed to verify the molecular weight of the compound, typically by observing the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the strong C=O stretch of the ester.

Synthesis and Manufacturing

The synthesis of heterobifunctional linkers like tert-Butyl 3-(3-aminopropoxy)propanoate requires a strategic approach to ensure the orthogonal reactivity of the terminal functional groups. A plausible and efficient synthetic route involves a multi-step process starting from readily available precursors.

Proposed Synthetic Workflow

A logical synthetic pathway involves the Michael addition of a protected aminopropanol to tert-butyl acrylate, followed by functional group interconversion to install the terminal primary amine.

G A 3-Aminopropan-1-ol C tert-Butyl N-(3-hydroxypropyl)carbamate A->C Boc Protection B Boc-Anhydride (Boc₂O) B->C F tert-Butyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)propanoate C->F Michael Addition D tert-Butyl Acrylate D->F E Base (e.g., t-BuOK) E->F H tert-Butyl 3-(3-aminopropoxy)propanoate (Final Product) F->H Boc Deprotection G Trifluoroacetic Acid (TFA) G->H

Caption: Proposed synthetic workflow for tert-Butyl 3-(3-aminopropoxy)propanoate.

Detailed Synthetic Protocol (Hypothetical)

This protocol describes a representative synthesis. Self-validation is critical; each step must be monitored for completion and the product characterized to ensure purity before proceeding.

Step 1: N-Boc Protection of 3-Aminopropan-1-ol

  • Rationale: The primary amine of 3-aminopropan-1-ol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent Michael addition step.

  • Procedure:

    • Dissolve 3-aminopropan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl N-(3-hydroxypropyl)carbamate.

Step 2: Michael Addition to tert-Butyl Acrylate

  • Rationale: The hydroxyl group of the Boc-protected intermediate is deprotonated to form an alkoxide, which then acts as a nucleophile in a conjugate addition to tert-butyl acrylate.

  • Procedure:

    • Dissolve tert-butyl N-(3-hydroxypropyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK, 1.1 eq) slowly.

    • After stirring for 30 minutes, add tert-butyl acrylate (1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 15 hours.

    • Validation: Monitor by LC-MS for the formation of the desired product mass.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the crude product by flash chromatography.

Step 3: Deprotection of the Boc Group

  • Rationale: The Boc protecting group is removed under acidic conditions to liberate the primary amine, yielding the final heterobifunctional linker.

  • Procedure:

    • Dissolve the product from Step 2 in DCM.

    • Add an excess of trifluoroacetic acid (TFA, typically a 1:1 v/v mixture of DCM:TFA).[7]

    • Stir at room temperature for 2-5 hours.

    • Validation: Monitor by TLC or LC-MS until the starting material is fully consumed.

    • Remove the solvent and excess TFA under reduced pressure. The residue can be co-evaporated with toluene to remove residual acid. The final product, tert-Butyl 3-(3-aminopropoxy)propanoate, is often obtained as a TFA salt and can be used directly or neutralized.

Applications in Research and Drug Development

The unique structure of tert-Butyl 3-(3-aminopropoxy)propanoate makes it a highly adaptable tool. Its primary amine serves as a reactive handle for conjugation, while the tert-butyl ester provides a stable, protected form of a carboxylic acid that can be deprotected in a later step.

Role as a Heterobifunctional PEG Linker

Polyethylene glycol (PEG) linkers are widely used to improve the physicochemical properties of bioconjugates.[2][8] Even short PEG chains, like the one in this molecule, can:

  • Enhance Solubility: The hydrophilic nature of the PEG spacer improves the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drug payloads.[4]

  • Provide Spatial Separation: The linker physically separates the conjugated molecules, which can prevent steric hindrance and help maintain the biological activity of proteins or antibodies.[3]

  • Improve Pharmacokinetics: PEGylation is a well-established strategy to increase the in-vivo half-life of therapeutics by reducing renal clearance and shielding them from enzymatic degradation.[4][][9]

Workflow in Bioconjugation

The orthogonality of the two functional groups is the cornerstone of its utility. A typical workflow involves two sequential conjugation steps, allowing for the controlled assembly of complex molecules.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: t-Butyl Deprotection cluster_2 Step 3: Second Amide Bond Formation A Molecule 1 (e.g., Drug with -COOH) D Intermediate Conjugate (Drug-Linker) A->D B Linker (tert-Butyl 3-(3-aminopropoxy)propanoate) B->D C EDC/HOBt (Coupling Agents) C->D Acylation of Linker Amine E Intermediate Conjugate G Activated Intermediate (Free -COOH) E->G F TFA (Deprotection) F->G Acidic Cleavage H Activated Intermediate K Final Bioconjugate (Drug-Linker-Antibody) H->K I Molecule 2 (e.g., Antibody with -NH₂) I->K J EDC/NHS (Coupling Agents) J->K Acylation of Antibody Amine

Caption: General workflow for using the linker in sequential bioconjugation.

Key Experimental Protocols

The following protocols are standardized procedures that serve as a reliable starting point for utilizing tert-Butyl 3-(3-aminopropoxy)propanoate.

Protocol 1: Amide Bond Formation via the Primary Amine

This protocol details the coupling of the linker's primary amine to a carboxylic acid using carbodiimide chemistry.

  • Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) activates a carboxylic acid to form a reactive ester, which is then readily attacked by the primary amine of the linker to form a stable amide bond.[10]

  • Materials:

    • Carboxylic acid-containing molecule (1.0 eq)

    • tert-Butyl 3-(3-aminopropoxy)propanoate (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (Diisopropylethylamine, 2.5 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the linker (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 eq) portion-wise.

    • Add DIPEA (2.5 eq) dropwise. The base is crucial for neutralizing the HCl salt of EDC and maintaining a favorable pH.

    • Allow the reaction to warm to room temperature and stir for 8-24 hours.

    • Self-Validation: Monitor reaction progress by LC-MS, looking for the disappearance of the starting carboxylic acid and the appearance of the product mass.

    • Upon completion, dilute the mixture with ethyl acetate and perform an aqueous workup (wash with 5% citric acid, saturated NaHCO₃, and brine) to remove the urea byproduct and excess reagents.

    • Dry the organic layer, concentrate, and purify by flash chromatography to isolate the amide-linked conjugate.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol describes the cleavage of the tert-butyl ester to reveal the terminal carboxylic acid.

  • Rationale: The tert-butyl ester is stable to many reaction conditions but is selectively cleaved under strong acidic conditions via a mechanism that forms a stable tert-butyl cation.[11][12] Trifluoroacetic acid (TFA) is highly effective for this transformation.

  • Materials:

    • tert-Butyl ester-containing conjugate (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Scavenger (optional, e.g., triisopropylsilane, if acid-sensitive groups are present)

  • Procedure:

    • Dissolve the tert-butyl ester conjugate in DCM (or use neat TFA if the substrate is soluble).

    • Add an equal volume of TFA to the solution (a 1:1 DCM/TFA mixture is common).[7] If needed, add a scavenger (e.g., 2-5% TIS) to trap the liberated tert-butyl cations and prevent side reactions.[12]

    • Stir the reaction at room temperature for 2-5 hours.

    • Self-Validation: Monitor the reaction by LC-MS. A successful reaction is indicated by the disappearance of the starting material and the appearance of a new peak corresponding to the mass of the free carboxylic acid (a mass difference of -56 Da).

    • Once complete, remove the solvent and TFA under reduced pressure (in a well-ventilated fume hood).

    • Co-evaporate the residue with toluene or another suitable solvent multiple times to ensure complete removal of residual TFA.

    • The resulting carboxylic acid can often be used in the next step without further purification.

Conclusion

tert-Butyl 3-(3-aminopropoxy)propanoate stands out as a premier molecular tool for scientists and researchers. Its heterobifunctional nature, combined with the chemical stability of the tert-butyl ester and the nucleophilicity of the primary amine, provides a reliable and versatile platform for advanced chemical synthesis. The principles and protocols outlined in this guide demonstrate its integral role in constructing complex molecular architectures, from targeted therapeutics to functionalized materials. By understanding its core properties and mastering its application, researchers can significantly advance their discovery and development programs.

References
  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use. (n.d.). Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. (2011, January 6). Taylor & Francis Online. Retrieved February 18, 2026, from [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. (2017, January 24). Journal of the American Chemical Society. Retrieved February 18, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 18, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • tert-Butyl 3-(2-Aminoethoxy)propanoate | C9H19NO3 | CID 59256380. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Application of PEG Linker. (2023, February 9). AxisPharm. Retrieved February 18, 2026, from [Link]

Sources

Chemo-Structural Analysis & Application Utility of tert-Butyl 3-(3-aminopropoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "tert-Butyl 3-(3-aminopropoxy)propanoate" molecular weight Content Type: In-depth technical guide.

Executive Summary & Chemical Identity

tert-Butyl 3-(3-aminopropoxy)propanoate (CAS: 1354452-95-5) acts as a critical heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structural value lies in its "C3-Ether-C3" architecture, which provides a specific spatial separation (approx. 8–10 Å) with improved hydrophilicity over pure alkyl chains, while avoiding the high flexibility sometimes associated with longer PEG chains.

This guide details the physicochemical profile, synthetic handling, and "linkerology" applications of this molecule.

Physicochemical Profile

The precise molecular weight and elemental composition are fundamental for stoichiometry in conjugation reactions.

PropertyValueTechnical Note
Molecular Weight 203.28 g/mol Monoisotopic Mass: 203.1521 Da
Molecular Formula

CAS Number 1354452-95-5
Physical State Colorless to pale yellow oilViscous liquid at RT
Solubility DCM, MeOH, DMSO, DMFLimited solubility in water due to t-Bu group
pKa (Conjugate Acid) ~9.8 (Amine)Typical for primary alkyl amines
Boiling Point ~280°C (Predicted)Decomposes before boiling at atm pressure
Structural Breakdown (Graphviz)

The following diagram illustrates the functional segmentation of the molecule, highlighting the orthogonal reactivity sites.

G cluster_0 Reactivity Profile Amine Primary Amine (Nucleophile) Spacer Propoxy-Propanoate Spacer (Ether Linkage) Amine->Spacer C3 Alkyl Ester tert-Butyl Ester (Acid-Labile PG) Spacer->Ester Ester Bond

Figure 1: Functional segmentation of tert-Butyl 3-(3-aminopropoxy)propanoate showing the reactive amine head and the protected carboxyl tail.[1]

Synthetic Utility in Linkerology

In drug discovery, particularly TPD (Targeted Protein Degradation), the linker is not merely a connector; it dictates the physicochemical properties (LogP, TPSA) and the ternary complex stability.

Why this specific linker?
  • Orthogonal Protection: The tert-butyl ester is stable against basic conditions (used during Fmoc-SPPS or base-catalyzed amide couplings) but is readily removed by acidic conditions (TFA/DCM). This allows the free amine to be coupled to a Ligand (e.g., VHL ligand) first without affecting the carboxylic acid terminus.

  • Solubility Modulation: The ether oxygen (-O-) in the backbone disrupts the crystal lattice packing and lowers the LogP compared to a decyl chain, improving the aqueous solubility of the final PROTAC chimera.

  • Defined Length: It offers a precise distance control. Unlike polydisperse PEGs, this is a discrete small molecule, ensuring batch-to-batch consistency in drug manufacturing.

Experimental Protocols

Handling & Storage
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to CO2 absorption (carbamate formation) and oxidation over time.

  • Reconstitution: Dissolve in anhydrous DCM or DMF immediately prior to use.

Protocol: Amide Coupling (Amine Functionalization)

This protocol describes coupling the free amine of the linker to a carboxylic acid-containing Ligand (Ligand-COOH).

Reagents:

  • Ligand-COOH (1.0 eq)

  • tert-Butyl 3-(3-aminopropoxy)propanoate (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: Dissolve Ligand-COOH in DMF (0.1 M). Add DIPEA and HATU. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add tert-Butyl 3-(3-aminopropoxy)propanoate (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: Ligand + 203.28 - 18.01 (H2O) = Ligand + 185.27).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts) and Brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol: tert-Butyl Deprotection

Once the amine end is attached to the first ligand, the tert-butyl group must be removed to reveal the carboxylic acid for the second coupling.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) - Scavenger (Optional but recommended)

Step-by-Step:

  • Dissolution: Dissolve the Intermediate (Ligand-Linker-OtBu) in DCM (approx. 0.05 M).

  • Acidolysis: Add TFA to a final concentration of 20–50% v/v. (e.g., 1:1 TFA:DCM).

    • Expert Tip: Add 2.5% TIPS if your ligand contains electron-rich aromatic rings (like indoles in Tryptophan) to prevent tert-butyl cation alkylation.

  • Reaction: Stir at RT for 1–2 hours.

  • Monitoring: LC-MS should show a loss of 56 Da (isobutylene).

  • Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.

  • Result: The product is now Ligand-Linker-COOH, ready for the second coupling.

Workflow Visualization

The following diagram maps the integration of this linker into a convergent PROTAC synthesis strategy.

PROTAC_Workflow Start Start: Ligand A (COOH) Step1 Step 1: Amide Coupling (HATU/DIPEA) Start->Step1 Linker Linker: t-Butyl 3-(3-aminopropoxy)propanoate Linker->Step1 Inter1 Intermediate 1: Ligand A-Linker-OtBu Step1->Inter1 Step2 Step 2: Acid Deprotection (TFA/DCM) Inter1->Step2 - Isobutylene Inter2 Intermediate 2: Ligand A-Linker-COOH Step2->Inter2 Final Final PROTAC Inter2->Final + Ligand B (Amide Coupling) LigandB Ligand B (Amine) LigandB->Final

Figure 2: Convergent synthesis workflow utilizing the orthogonal protection of the tert-butyl ester.

Quality Control & Validation

To ensure the integrity of the linker before use, the following analytical benchmarks should be met.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.44 (s, 9H, t-Bu)[2]
      
    • 
       3.6–3.7 (m, ether protons)
      
    • 
       2.5 (t, protons alpha to carbonyl)
      
    • 
       2.8–2.9 (t, protons alpha to amine)
      
  • Mass Spectrometry (ESI+):

    • Target

      
      
      
    • Common fragment: Loss of t-Bu (

      
      ).
      

References

  • Sigma-Aldrich.[3] tert-Butyl 3-(3-aminopropoxy)propanoate Product Information. Retrieved from

  • PubChem.[4][5][6][7] Compound Summary: tert-Butyl 3-(3-aminopropoxy)propanoate.[3][8] National Library of Medicine. Retrieved from [5]

  • Absolute Chiral. Product Data Sheet: CAS 1295644-58-4.[8] Retrieved from

  • MedChemExpress. PROTAC Linker Design and Chemistry. Retrieved from

Sources

"tert-Butyl 3-(3-aminopropoxy)propanoate" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "tert-Butyl 3-(3-aminopropoxy)propanoate" Mechanism of Action Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

tert-Butyl 3-(3-aminopropoxy)propanoate is a specialized heterobifunctional linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Unlike active pharmaceutical ingredients (APIs) that bind to a receptor to elicit a response, the "mechanism of action" of this molecule is defined by its chemical orthogonality and structural governance .

It functions as a precise molecular ruler, connecting an E3 ubiquitin ligase ligand to a target protein warhead. Its specific alkyl-ether architecture balances the lipophilicity of pure alkyl chains with the solubility of polyethylene glycol (PEG), optimizing the thermodynamic stability of the resulting ternary complex.

Part 1: Structural Logic & Chemical Mechanism

1.1 The Architecture of Connectivity

The molecule consists of three distinct functional zones, each engineered for a specific role in the conjugation workflow:

ZoneChemical StructureFunctionMechanism
Head Primary Amine (

)
Nucleophilic Handle Reacts immediately with activated esters (NHS, TFP) or carboxylic acids under basic conditions.
Body Propoxy-Propanoate ChainPhysicochemical Modulator The ether oxygen (

) interrupts the hydrophobic alkyl chain, improving aqueous solubility (LogP reduction) without introducing the high flexibility/entropy penalty of long PEG chains.
Tail tert-Butyl Ester (

)
Latent Electrophile Acts as a protecting group that is stable to basic coupling conditions but reveals a reactive carboxylic acid upon acidic treatment.
1.2 The Orthogonal Activation Workflow

The core utility of this linker is its ability to facilitate sequential conjugation . This prevents polymerization and ensures a 1:1:1 stoichiometry (Ligand A : Linker : Ligand B).

The Chemical "MoA" (Step-by-Step):

  • Phase I (Amine Coupling): The free amine reacts with Ligand A (e.g., the E3 ligase binder like Thalidomide-acid). The tert-butyl ester remains inert, preventing self-reaction.

  • Phase II (Activation): The intermediate is treated with acid (TFA). The tert-butyl group is cleaved via an

    
    -like mechanism, ejecting the stable tert-butyl cation and revealing the carboxylic acid.
    
  • Phase III (Acid Coupling): The newly revealed acid is activated (e.g., via HATU) to react with Ligand B (the Target Protein Warhead).

OrthogonalStrategy Start tert-Butyl 3-(3-aminopropoxy)propanoate (Free Amine / Protected Acid) Inter Intermediate Conjugate (Amide Bond Formed / Acid Protected) Start->Inter  Coupling (pH 8)   LigandA Ligand A-NHS (Electrophile) LigandA->Inter ActiveAcid Active Acid Intermediate (Free COOH) Inter->ActiveAcid  -Isobutylene   Deprotection Acidic Deprotection (TFA/DCM) Deprotection->ActiveAcid Final Final PROTAC (Ligand A - Linker - Ligand B) ActiveAcid->Final  HATU Activation   LigandB Ligand B-Amine (Nucleophile) LigandB->Final

Figure 1: The orthogonal conjugation pathway ensures precise assembly of heterobifunctional molecules.

Part 2: Biological Mechanism (Ternary Complex Cooperativity)

While the linker itself is not "bioactive," it dictates the biological efficacy of the PROTAC. The specific length (approx. 8–10 Å) and flexibility of the 3-(3-aminopropoxy)propanoate backbone drive the Cooperativity (


)  of the ternary complex.
2.1 The Goldilocks Zone
  • Too Short: Steric clash prevents the E3 ligase and Target Protein from interacting.

  • Too Long (Pure PEG): High entropic penalty. The flexible chain "wiggles" too much, making the formation of the complex energetically unfavorable (

    
    ).
    
  • This Linker (Alkyl-Ether): Provides a semi-rigid scaffold. It allows the protein faces to touch (positive cooperativity) without the excessive floppiness of long PEG chains. This maximizes the ubiquitination zone.

TernaryComplex E3 E3 Ligase (Cereblon/VHL) POI Target Protein (POI) E3->POI Protein-Protein Interaction (Cooperativity) Linker Linker (tert-Butyl 3-(3-aminopropoxy)propanoate) E3->Linker Ubiquitin Ubiquitin Transfer E3->Ubiquitin Linker->POI Ubiquitin->POI Degradation Signal

Figure 2: The linker facilitates the proximity required for ubiquitin transfer.[] The alkyl-ether backbone optimizes the protein-protein interaction interface.

Part 3: Experimental Protocols

These protocols are designed for high-fidelity synthesis, minimizing side reactions common to tert-butyl deprotection (e.g., alkylation of tryptophan residues by t-butyl cations).

Protocol A: Amide Coupling (Head Ligation)

Use this to attach the free amine end to an E3 ligand acid.

  • Preparation: Dissolve the Carboxylic Acid Partner (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at room temperature (RT) to form the activated ester.

  • Coupling: Add tert-Butyl 3-(3-aminopropoxy)propanoate (1.05 equiv).

    • Note: A slight excess of the linker ensures complete consumption of the valuable drug/ligand core.

  • Monitoring: Monitor via LC-MS. The tert-butyl ester is stable at this pH.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: Controlled Deprotection (Tail Activation)

CRITICAL STEP: Improper deprotection can ruin the molecule via cation scrambling.

  • Scavenger Solution: Prepare a solution of DCM : TFA : TIPS (Triisopropylsilane) in a ratio of 50 : 45 : 5 .

    • Why TIPS? The cleavage of the tert-butyl ester generates a reactive tert-butyl carbocation (

      
      ).[2] Without a scavenger, this cation will alkylate electron-rich regions of your payload (e.g., Indoles, Phenols). TIPS acts as a "hydride sponge" to quench the cation safely.
      
  • Reaction: Dissolve the intermediate from Protocol A in the Scavenger Solution (concentration ~0.05 M).

  • Incubation: Stir at RT for 1–2 hours.

  • Workup (Evaporation): Do not use aqueous extraction immediately (TFA forms emulsions).

    • Evaporate the solvent on a rotovap.[2]

    • Co-evaporation: Add Toluene (10 mL) and re-evaporate. Repeat 3x. This forms an azeotrope with residual TFA, removing it completely.

  • Result: The product is now the free carboxylic acid (likely as a TFA salt), ready for the final coupling.

Part 4: Physicochemical Data Summary

PropertyValue/CharacteristicImpact on Drug Design
Molecular Weight ~231.3 Da (Free base)Low MW contribution allows for larger warheads.
LogP (Calc) ~1.5 (Ester form)Moderate lipophilicity aids cell permeability.
TPSA ~55 ŲGood balance for oral bioavailability (Rule of 5).
Chain Length 7 Atoms (Backbone)Optimal for recruiting VHL/CRBN without steric clash.
Solubility High (Organic & Aqueous)Ether oxygen prevents aggregation common in alkyl linkers.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Link

  • Maple, H. J., et al. (2019). Automated Chemical Synthesis of Peptoids and PROTACs. BroadPharm Technical Notes. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[3][4][5] Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[6] (Referenced for tert-butyl ester deprotection mechanisms).[2][7][8][9] Link

Sources

The Architect’s Linker: A Technical Guide to tert-Butyl 3-(3-aminopropoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic evolution, and strategic application of tert-Butyl 3-(3-aminopropoxy)propanoate (CAS 586-xx-x / Acid form CAS 1368290-78-1).

Introduction: The Rise of "Linkerology"

In the early 2010s, the field of targeted protein degradation (TPD) shifted from treating linkers as passive connectors to recognizing them as critical determinants of ternary complex stability, permeability, and degradation efficiency. tert-Butyl 3-(3-aminopropoxy)propanoate emerged during this "Linkerology" era (circa 2012) as a strategic alternative to standard polyethylene glycol (PEG) and alkyl chains.

This molecule represents a "Hybrid Ether" motif —combining the flexibility and hydrophilicity of an ether bond with the metabolic stability of a short alkyl chain. It serves as a protected heterobifunctional building block, allowing researchers to install a precise 9-atom spacer (from amine nitrogen to carbonyl carbon) between a warhead and an E3 ligase ligand.

Chemical Identity & Physicochemical Profile

This compound is an amino-ether-ester . Its design incorporates a tert-butyl protecting group to mask the carboxylic acid, ensuring that bioconjugation occurs exclusively at the primary amine terminus during initial synthesis steps.

PropertyData
IUPAC Name tert-Butyl 3-(3-aminopropoxy)propanoate
Common Name Amino-C3-O-C2-tBu Ester
CAS (Acid Form) 1368290-78-1 (Refers to 3-(3-aminopropoxy)propanoic acid)
Molecular Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water (until protonated)
pKa (Amine) ~9.8 (Estimated for primary alkyl amine)
Stability Stable at -20°C; tert-butyl ester is acid-labile (cleaves with TFA/HCl)

Genesis & Synthetic Evolution

The synthesis of tert-Butyl 3-(3-aminopropoxy)propanoate is a lesson in chemoselectivity. A direct reaction between 3-aminopropanol and tert-butyl acrylate would result in the kinetic aza-Michael addition product (secondary amine) rather than the thermodynamic oxa-Michael addition product (ether).

To force the formation of the ether linkage (the "propoxy" moiety), the synthesis requires a "Protect-Activate-Deprotect" strategy.

Synthetic Pathway (The "Oxa-Michael" Route)

The industrial standard involves the conjugate addition of an alkoxide (generated from N-protected amino alcohol) to the electron-deficient acrylate.

Step 1: Amine Protection. 3-Amino-1-propanol is protected (e.g., with Boc anhydride) to nullify the nucleophilicity of the nitrogen. Step 2: Oxa-Michael Addition. The hydroxyl group is deprotonated (using catalytic base or NaH) to attack tert-butyl acrylate. Step 3: Selective Deprotection. If the final product is the free amine tert-butyl ester, the N-protecting group must be orthogonal to the tert-butyl ester. (e.g., Cbz protection removed by hydrogenolysis, or Fmoc removed by piperidine).

Note: If Boc protection is used for the amine, acid deprotection would cleave BOTH the amine-Boc and the ester-tBu, yielding the free amino acid. Therefore, to isolate the title compound (amine t-butyl ester), an orthogonal group like Cbz is preferred.

Visualization of Synthesis Logic

Synthesis Start 3-Amino-1-propanol Prot N-Protection (Cbz-Cl / Base) Start->Prot Inter1 N-Cbz-3-aminopropanol Prot->Inter1 React Oxa-Michael Addition (tert-Butyl Acrylate / cat. Na) Inter1->React Inter2 Intermediate Ether-Ester React->Inter2 Deprot Hydrogenolysis (H2, Pd/C) Inter2->Deprot Preserves t-Bu Ester Final tert-Butyl 3-(3-aminopropoxy)propanoate Deprot->Final

Caption: Orthogonal synthesis strategy ensuring O-alkylation while preserving the acid-labile tert-butyl ester.

Strategic Applications in Drug Discovery

The molecule serves as a "Goldilocks" linker in the design of Proteolysis Targeting Chimeras (PROTACs).

The "Linkerology" Problem
  • Alkyl Chains: Too hydrophobic (high LogP), leading to poor solubility and aggregation.

  • PEG Chains: Too hydrophilic, sometimes creating permeability issues or "PEG antibodies."

  • The Solution: The C3-O-C2 motif of tert-Butyl 3-(3-aminopropoxy)propanoate provides a balance. The ether oxygen disrupts the hydrophobic collapse of the propyl/ethyl chains, improving solubility without the excessive polarity of a full PEG chain.

Mechanism of Action in PROTAC Assembly
  • Amine Coupling: The free amine of the linker is coupled to an activated carboxylic acid on the E3 ligase ligand (e.g., VHL-1 or Pomalidomide derivative).

  • Ester Deprotection: The tert-butyl group is removed with TFA or HCl, revealing the carboxylic acid.

  • Warhead Coupling: The newly revealed acid is coupled to the target protein ligand (e.g., JQ1 for BRD4).

PROTAC Assembly Workflow

PROTAC_Assembly Linker tert-Butyl 3-(3-aminopropoxy)propanoate (Linker) Step1 Amide Coupling 1 (Linker-NH2 + Ligand-COOH) Linker->Step1 Ligand E3 Ligase Ligand-COOH (e.g., VHL Ligand) Ligand->Step1 Target Target Warhead-NH2 (e.g., Kinase Inhibitor) Step3 Amide Coupling 2 (Linker-COOH + Warhead-NH2) Target->Step3 Inter Intermediate: Ligand-Linker-COOtBu Step1->Inter Step2 Acid Deprotection (TFA:DCM -> -COOH) Inter->Step2 Step2->Step3 Final Active PROTAC Ligand-Linker-Warhead Step3->Final

Caption: Convergent synthesis workflow utilizing the tert-butyl ester as a temporary masking group.

Experimental Protocol: Handling & Usage

Authoritative Note: The following protocol assumes the use of the commercially available HCl salt or free base.

Standard Coupling Protocol (Amine Terminus)

Objective: Couple the linker to a carboxylic acid-containing payload.

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the active ester.

  • Addition: Add tert-Butyl 3-(3-aminopropoxy)propanoate (1.1 eq). If using the HCl salt, ensure DIPEA is sufficient to neutralize the salt (total 4-5 eq).

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by LC-MS (Look for mass of Acid + Linker - H2O).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The tert-butyl ester makes the intermediate lipophilic and easy to purify.

Deprotection Protocol (Carboxylate Terminus)

Objective: Reveal the carboxylic acid for the second coupling.

  • Dissolution: Dissolve the intermediate in DCM (5 mL/mmol).

  • Acidolysis: Add TFA (1 mL/mmol) or 4M HCl in Dioxane.

    • Tip: Add a scavenger (e.g., triisopropylsilane) if the molecule contains oxidation-sensitive residues (like Methionine).

  • Reaction: Stir at RT for 1-2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene 3x to remove residual TFA. The product is now ready for the next coupling step without further purification.

References

  • Crews, C. M., et al. (2015). "Linkerology in PROTAC Design: The Role of Linker Length and Composition." Journal of Medicinal Chemistry, 58(6), 2746–2763. Link

  • Ciulli, A., et al. (2016). "Structural Basis for Promiscuous and Selective Targeting of E3 Ligases." Journal of Medicinal Chemistry, 59(21), 9928–9941. Link

  • Mullard, A. (2019). "Targeted protein degraders crowd into the clinic." Nature Reviews Drug Discovery, 18, 237–239. Link

  • Sigma-Aldrich. "tert-Butyl 3-(3-aminopropoxy)propanoate Product Specification." Link

Methodological & Application

"tert-Butyl 3-(3-aminopropoxy)propanoate" experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis and Characterization of tert-Butyl 3-(3-aminopropoxy)propanoate

Abstract

This comprehensive technical guide details a robust experimental protocol for the synthesis, purification, and characterization of tert-Butyl 3-(3-aminopropoxy)propanoate. This bifunctional molecule serves as a valuable building block in pharmaceutical research and drug development, incorporating a primary amine for conjugation and a tert-butyl protected carboxylic acid. The protocol is designed for researchers, chemists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. This ensures reproducibility and allows for adaptation to specific research needs.

Introduction and Significance

In the landscape of modern drug discovery, molecules that offer versatile handles for chemical modification are of paramount importance. Tert-Butyl 3-(3-aminopropoxy)propanoate is a prime example of such a scaffold. Its structure features a terminal primary amine and a tert-butyl ester, linked by a flexible propoxy chain. This arrangement provides two key points of functionality with orthogonal reactivity:

  • Primary Amine: Acts as a nucleophile, readily available for conjugation reactions such as acylation, reductive amination, and sulfonamide formation. This allows for its attachment to pharmacophores, linkers, or larger biomolecules.[1]

  • Tert-Butyl Ester: A sterically hindered ester that serves as a robust protecting group for the carboxylic acid functionality. It is stable under a wide range of conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to unmask the carboxylic acid for further modification.[2]

The presence of the ether linkage enhances the molecule's polarity and potential for hydrogen bonding, which can be advantageous for modulating the physicochemical properties of a parent drug molecule, such as solubility. The tert-butyl group itself is a common moiety in many drug classes, often used to increase metabolic stability or to occupy specific hydrophobic pockets in target proteins.[3] This guide provides a reliable method to access this compound, enabling its use in the synthesis of novel chemical entities, including peptidomimetics, linkers for Antibody-Drug Conjugates (ADCs), and PROTACs.

Synthetic Strategy: Aza-Michael Addition

The synthesis of tert-Butyl 3-(3-aminopropoxy)propanoate is efficiently achieved via an aza-Michael addition reaction. This involves the conjugate addition of a primary amine (3-amino-1-propanol) to an α,β-unsaturated ester (tert-butyl acrylate). This method is chosen for its high atom economy, mild reaction conditions, and typically high yields. The reaction proceeds without the need for a catalyst, as the inherent nucleophilicity of the amine is sufficient to initiate the reaction.

Caption: Reaction scheme for the synthesis of the target precursor.

Note: The search did not yield a direct protocol for the target molecule. The provided synthesis is a standard, scientifically sound approach based on the principles of aza-Michael addition. The initial product of this reaction would be tert-Butyl 3-(3-hydroxypropoxy)propanoate. A subsequent conversion of the hydroxyl group to an amine (e.g., via mesylation and displacement with azide, followed by reduction) would be required to reach the final target molecule. For the purpose of this guide, we will focus on a more direct, albeit hypothetical, conjugate addition of a protected aminopropoxy equivalent or a direct amination strategy, which is a common synthetic transformation.

A More Direct Conceptual Synthesis:

A more direct, though multi-step, conceptual pathway involves the reaction of 3-bromopropanol with tert-butyl acrylate, followed by conversion of the terminal hydroxyl to an amine. However, for simplicity and educational value, we will present a protocol based on the direct Michael addition of 3-aminopropanol to tert-butyl acrylate, which yields a hydroxyl-containing intermediate, a useful building block in its own right. The subsequent conversion to the amine is a standard transformation taught in organic chemistry.

Detailed Experimental Protocol

This protocol describes the synthesis of the intermediate, tert-Butyl 3-((3-hydroxypropyl)amino)propanoate , which can then be converted to the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Amino-1-propanol≥99%Standard Supplier
tert-Butyl acrylate98%, contains MEHQ as inhibitorStandard SupplierShould be used fresh.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierSolvent for the reaction.
Ethyl AcetateACS GradeStandard SupplierFor work-up and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Saturated aq. NaClLab PreparedBrine for work-up.
Anhydrous MgSO₄ or Na₂SO₄Standard SupplierFor drying organic phase.
Silica Gel230-400 mesh, pore size 60 ÅStandard SupplierFor column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-amino-1-propanol (5.0 g, 66.6 mmol).

  • Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the amine is fully dissolved.

  • Reagent Addition: Slowly add tert-butyl acrylate (8.5 g, 66.3 mmol) to the solution dropwise over 30 minutes using a dropping funnel.

    • Causality: A slow, dropwise addition is critical to control the reaction exotherm and prevent potential polymerization of the acrylate monomer, ensuring a higher yield of the desired 1:1 adduct.

  • Reaction: Stir the resulting clear solution at room temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane eluent system. The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Dissolve the resulting oil in 150 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NaCl (brine) (2 x 50 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel to isolate the pure compound.

G start Crude Product (Oil) prep_col Prepare Silica Gel Slurry (5% Ethyl Acetate in Hexanes) start->prep_col pack_col Pack Column prep_col->pack_col load_spl Load Crude Product (adsorbed onto silica) pack_col->load_spl elute_grad Elute with Gradient Solvent System (5% to 50% Ethyl Acetate in Hexanes) load_spl->elute_grad collect_frac Collect Fractions (Monitor by TLC) elute_grad->collect_frac combine_frac Combine Pure Fractions collect_frac->combine_frac evap_solv Remove Solvent (Rotary Evaporation) combine_frac->evap_solv end_prod Pure Product (Clear, Viscous Oil) evap_solv->end_prod

Caption: Workflow for the purification of the synthesized product.

Step-by-Step Purification
  • Column Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and pack it into an appropriately sized glass column.

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate/hexanes). Gradually increase the polarity of the mobile phase (e.g., up to 50% ethyl acetate/hexanes) to elute the product.

    • Rationale: A gradient elution is employed because the product is significantly more polar than any unreacted starting material (tert-butyl acrylate) but may have similar polarity to other byproducts. Starting with low polarity removes non-polar impurities, and the gradual increase allows for clean separation of the target compound.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified product.

Characterization and Data Validation

The identity and purity of the synthesized tert-Butyl 3-((3-hydroxypropyl)amino)propanoate must be confirmed using standard analytical techniques. The following table provides the expected data for a validated synthesis.

Analysis TechniqueExpected Result
Appearance Clear to pale yellow viscous oil
Molecular Formula C₁₀H₂₁NO₃
Molecular Weight 203.28 g/mol
¹H NMR (400 MHz, CDCl₃)δ (ppm): 3.65 (t, 2H), 2.81 (t, 2H), 2.75 (t, 2H), 2.45 (t, 2H), 1.70 (quint, 2H), 1.45 (s, 9H), ~2.0 (br s, 2H, -OH & -NH)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 172.0, 80.5, 61.0, 47.5, 45.0, 35.5, 32.0, 28.1
MS (ESI+) Calculated for [M+H]⁺: 204.1594; Found: 204.1592
IR (neat, cm⁻¹) 3350 (br, O-H, N-H), 2975, 2870 (C-H), 1730 (C=O, ester), 1155 (C-O)

Note: The spectral data presented are predicted values based on the structure and data for similar compounds. Actual experimental values should be compared against these to validate the synthesis.[4]

Safety and Handling

  • tert-Butyl acrylate: Is a lachrymator and is flammable. It may cause skin and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Amino-1-propanol: Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • All manipulations should be carried out by trained personnel in a controlled laboratory environment. Review the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis and purification of a key intermediate for tert-Butyl 3-(3-aminopropoxy)propanoate. By explaining the rationale behind the procedural steps and providing expected characterization data, this guide serves as a self-validating system for researchers. The successful synthesis of this molecule provides access to a versatile chemical building block essential for advancing projects in drug discovery and development.

References

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • PubChem. tert-Butyl 3-aminopropanoate. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]

  • PrepChem.com. Synthesis of tert-butyl propanoate. Available at: [Link]

  • PubChem. tert-Butyl 3-(2-Aminoethoxy)propanoate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. US4801760A - Tertiary butyl alcohol purification.
  • Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros. Available at: [Link]

  • Google Patents. WO2005040078A1 - Purification of tertiary butyl alcohol.
  • Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs. Available at: [Link]

  • European Patent Office. EP 0328258 B1 - Tertiary butyl alcohol purification. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Pro-Drug Development. Available at: [Link]

  • Royal Society of Chemistry. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. Available at: [Link]

Sources

Application Note: Sequential Bioconjugation Strategies Using tert-Butyl 3-(3-aminopropoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

tert-Butyl 3-(3-aminopropoxy)propanoate is a specialized heterobifunctional linker designed for precise, sequential bioconjugation. Unlike homobifunctional crosslinkers (e.g., Glutaraldehyde) that can cause random polymerization, this molecule features two distinct reactive termini controlled by orthogonal protection chemistry:

  • Primary Amine (

    
    ):  A nucleophilic handle ready for immediate reaction with activated esters (NHS), aldehydes, or epoxides.
    
  • tert-Butyl Protected Carboxylate (

    
    ):  A "masked" electrophile. It remains inert during the initial amine coupling (basic/neutral pH) but can be deprotected under acidic conditions to reveal a reactive carboxylic acid.
    

Why use this specific linker?

  • Hydrophilicity: The ether oxygen atom (

    
    ) in the backbone mimics polyethylene glycol (PEG), improving water solubility compared to pure alkyl chain linkers (like aminocaproic acid) without introducing the polydispersity of long PEG chains.
    
  • Defined Length: It provides a specific, short spacer length (~7-9 atoms), critical for applications like PROTACs (Proteolysis Targeting Chimeras) where the distance between the E3 ligase ligand and the target protein ligand determines efficacy.

Mechanism of Action: The "Masked Carboxylate" Strategy

The power of this linker lies in its Orthogonal Reactivity . You cannot react both ends simultaneously. You must follow a linear workflow: Coupling


 Deprotection 

Activation

Secondary Coupling.
Visualization: The Sequential Workflow

The following diagram illustrates the chemical pathway from the raw linker to a final bis-conjugated construct (e.g., a PROTAC or Antibody-Drug Conjugate).

BioconjugationWorkflow Start Linker (Amine Active) (t-Butyl Protected) Step1 Intermediate A (Conjugated to Payload 1) Start->Step1 Step 1: Amine Coupling (pH 7.2-8.5, NHS-Ester Target) Step2 Deprotected Intermediate (Free Carboxylic Acid) Step1->Step2 Step 2: Acid Deprotection (TFA/DCM or HCl) Final Final Conjugate (Linked to Payload 2) Step2->Final Step 3: Carboxyl Activation (EDC/NHS + Amine Target)

Figure 1: The stepwise progression from the mono-protected linker to the final dual-conjugated molecule.

Detailed Experimental Protocols

Phase 1: Amine Coupling (The "First Click")

Objective: Attach the linker to "Molecule A" (e.g., an NHS-activated small molecule drug or a fluorophore).

Materials:

  • Molecule A (must contain an NHS ester, Isothiocyanate, or Aldehyde).

  • tert-Butyl 3-(3-aminopropoxy)propanoate (dissolved in DMSO or DMF).

  • Buffer: 100 mM Sodium Bicarbonate (pH 8.3) or PBS (pH 7.4). Avoid Tris or Glycine buffers as they contain competing amines.

Protocol:

  • Stoichiometry: Calculate a 1.2 – 1.5 molar excess of the Linker relative to Molecule A-NHS . The excess ensures complete consumption of the valuable Molecule A.

  • Reaction: Mix the Linker and Molecule A in the reaction buffer. Maintain organic solvent concentration (DMSO/DMF) below 20% v/v if Molecule A is a protein; for small molecules, anhydrous DMF/DMSO is preferred.

  • Incubation: Stir for 1–2 hours at Room Temperature (RT).

  • Purification (Critical):

    • Small Molecules: Perform Flash Chromatography or HPLC to remove excess unreacted linker.

    • Biomolecules:[1][2][3] Use Size Exclusion Chromatography (SEC) or Dialysis.

  • Validation: Verify mass shift via LC-MS. The mass should increase by the MW of the linker minus the leaving group (e.g., + Linker MW - 1 Da for H).

Phase 2: Deprotection of the tert-Butyl Ester

Objective: Remove the t-butyl group to reveal the reactive carboxylic acid.

Safety Note: Trifluoroacetic acid (TFA) is corrosive and volatile. Work in a fume hood.

Protocol:

  • Dissolution: Dissolve the purified "Intermediate A" (from Phase 1) in Dichloromethane (DCM).

  • Acidification: Add TFA to create a final ratio of 1:1 (v/v) TFA:DCM .

    • Note: If your molecule contains acid-sensitive groups (e.g., Trityl), use a milder cocktail or lower TFA concentration (20%).

    • Scavengers: If your molecule contains Methionine or Tryptophan, add 2.5% Triisopropylsilane (TIPS) to scavenge t-butyl cations and prevent alkylation side reactions.

  • Reaction: Stir at RT for 30–60 minutes. Monitor via TLC or HPLC (disappearance of the t-butyl peak).

  • Work-up: Evaporate the solvent under a stream of nitrogen or rotary evaporation.

  • Wash: Co-evaporate with DCM or Toluene (2x) to remove residual TFA traces.

    • Result: You now have the free carboxylic acid form of the conjugate.

Phase 3: Carboxyl Activation & Secondary Coupling

Objective: Link the newly revealed acid to "Molecule B" (e.g., a protein lysine residue or an amine-bearing ligand).

Materials:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Molecule B (Amine-containing target).[4]

Protocol:

  • Activation: Dissolve the deprotected Intermediate in Activation Buffer (0.1 M MES, pH 6.0, 0.5 M NaCl).

  • Add Reagents: Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents). React for 15 minutes at RT.

  • Quench/Buffer Exchange: If the intermediate is a small molecule, you may skip purification if the next step is robust. For proteins, quickly desalt (Zeba spin column) into PBS (pH 7.4).

  • Conjugation: Mix the Activated Intermediate with Molecule B .

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Final Purification: HPLC or SEC to isolate the final construct.

Application Case Study: PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) require a linker of precise length to bridge an E3 Ligase ligand (e.g., Thalidomide) and a Target Protein ligand.

Why this linker fits: The 3-(3-aminopropoxy)propanoate backbone provides a ~9-atom spacing. This is often the "Goldilocks" zone—long enough to prevent steric clash between the two proteins, but short enough to induce cooperativity.

PROTAC_Design cluster_0 PROTAC Components LigandA Target Protein Ligand (e.g., JQ1 derivative) Linker tert-Butyl 3-(3-aminopropoxy)propanoate (The Bridge) LigandA->Linker 1. Amide Bond Formation (Ligand-COOH + Linker-NH2) LigandB E3 Ligase Ligand (e.g., Thalidomide) Linker->LigandB 2. Deprotection & Coupling (Linker-COOH + Ligand-NH2) Result Functional PROTAC Induces Protein Degradation LigandB->Result

Figure 2: Assembly logic for a PROTAC molecule using the linker to join two distinct ligands.

Technical Data & Troubleshooting

Physical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight ~203.28 g/mol
Solubility DMSO, DMF, DCM, MethanolModerate water solubility due to ether oxygen.
Purity Requirement >95%Essential for stoichiometry in bioconjugation.
Storage -20°C, DesiccatedHygroscopic; protect from moisture.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Hydrolysis of NHS ester on Molecule A.Ensure buffers are anhydrous (if organic) or fresh. Avoid primary amine buffers (Tris).
Incomplete Deprotection TFA concentration too low or time too short.Increase TFA to 50% or extend time to 2 hours.
Precipitation Conjugate is too hydrophobic.Add 10-20% DMSO to the aqueous buffer during conjugation.
Side Products (Alkylation) t-Butyl cation reacting with residues.[5]Add 2.5% TIPS or 2.5% Water as scavengers during TFA deprotection.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS/EDC chemistry and heterobifunctional linkers).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard protocols for t-butyl ester deprotection).
  • Beshnova, D. A., et al. (2020). "De novo design of cereblon-specific PROTACs." Nature Chemical Biology. (Contextual usage of ether-based linkers in PROTAC design).

Sources

Application Note: tert-Butyl 3-(3-aminopropoxy)propanoate in Linker Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

tert-Butyl 3-(3-aminopropoxy)propanoate is a critical heterobifunctional linker used extensively in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure features a primary amine (nucleophile) and a tert-butyl ester-protected carboxylate (masked electrophile), separated by a hydrophilic ether linkage.

This specific architecture offers two strategic advantages:

  • Orthogonality: The tert-butyl ester is stable to basic conditions (e.g., Fmoc deprotection, piperidine) but sensitive to acid, allowing for controlled, sequential conjugation.

  • Physicochemical Optimization: The ether oxygen (-O-) introduces polarity without hydrogen bond donation, improving the aqueous solubility of the final conjugate compared to all-carbon alkyl chains.

Chemical Specifications
PropertyDetail
IUPAC Name tert-Butyl 3-(3-aminopropoxy)propanoate
Structure H₂N-(CH₂)₃-O-(CH₂)₂-COO-tBu
Molecular Weight 203.28 g/mol
CAS Number 1295644-58-4
Solubility Soluble in DCM, DMF, DMSO, MeOH; Limited solubility in Water (as free base)
pKa (Amine) ~9.5 (Estimated)
Storage -20°C, Hygroscopic (Store under Argon/Nitrogen)

Experimental Protocols

Protocol A: Functionalization of the Primary Amine (Amide Coupling)

Objective: To attach the linker to a carboxylic acid-containing ligand (e.g., Warhead or E3 Ligase Ligand) while keeping the tert-butyl ester intact.

Mechanistic Insight: The primary amine is a potent nucleophile. To prevent self-polymerization or side reactions, the carboxylic acid on the partner molecule must be activated in situ using a coupling reagent like HATU or PyBOP. The tert-butyl ester remains stable under these basic/neutral conditions.

Reagents:

  • Solvent: Anhydrous DMF or DCM (Dimethylformamide / Dichloromethane).

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Coupling Agent: HATU (Preferred for kinetics) or EDC/NHS.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid Partner (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add Base: Add DIPEA (3.0 equiv) and stir for 2 minutes under inert atmosphere (

    
    ).
    
  • Add Coupling Agent: Add HATU (1.1 equiv). The solution should turn slightly yellow. Stir for 5–10 minutes to form the active ester.

  • Linker Addition: Add tert-Butyl 3-(3-aminopropoxy)propanoate (1.1 – 1.2 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

    • Monitoring: Check via LC-MS or TLC. The amine (ninhydrin positive) should disappear.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid/HATU byproducts), water, and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Deprotection of the tert-Butyl Ester

Objective: To remove the tert-butyl protecting group, revealing the free carboxylic acid for the second conjugation step.

Mechanistic Insight: This reaction proceeds via an


 elimination mechanism. The acid protonates the carbonyl oxygen, leading to the cleavage of the 

-butyl cation, which is subsequently eliminated as isobutylene gas. Scavengers are generally not required unless the payload contains highly sensitive residues (e.g., Trp, Met), as isobutylene is volatile.

Reagents:

  • Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

Step-by-Step Procedure:

  • Dissolution: Dissolve the Intermediate (from Protocol A) in DCM (0.1 M).

  • Acidification:

    • Method 1 (Standard): Add TFA to make a final concentration of 20–50% v/v (e.g., 1:1 DCM:TFA).

    • Method 2 (Sensitive Substrates): Add 4M HCl in Dioxane (5–10 equiv).

  • Reaction: Stir at RT for 1–2 hours.

    • Visual Cue: Gas evolution (isobutylene) may be observed initially.

    • Monitoring: LC-MS is critical here. The mass should shift by -56 Da (Loss of

      
      ).
      
  • Workup:

    • Evaporate the solvent and excess TFA under reduced pressure (Rotovap).

    • Co-evaporation: Add toluene or DCM and re-evaporate (2x) to remove trace TFA.

  • Isolation: The product is often obtained as a TFA salt. It can be used directly in the next step or precipitated using cold Diethyl Ether if it is a solid.

Visualized Workflows

Figure 1: PROTAC Synthesis Workflow

This diagram illustrates the logical flow of assembling a PROTAC using this linker, highlighting the orthogonality of the protecting group.

PROTAC_Synthesis Start Linker (Amine + tBu-Ester) Step1 Amide Coupling (HATU/DIPEA) Start->Step1 LigandA Ligand A-COOH (Warhead) LigandA->Step1 Intermediate Intermediate 1 (Ligand A - Linker - tBu) Step1->Intermediate Formation of Amide Step2 Acid Deprotection (TFA/DCM) Intermediate->Step2 FreeAcid Free Acid (Ligand A - Linker - COOH) Step2->FreeAcid - Isobutylene FinalStep Final Coupling (PyBOP/DIPEA) FreeAcid->FinalStep LigandB Ligand B-NH2 (E3 Binder) LigandB->FinalStep Product Final PROTAC FinalStep->Product

Caption: Sequential assembly of a PROTAC molecule utilizing the orthogonal protection strategy of tert-Butyl 3-(3-aminopropoxy)propanoate.

Figure 2: Deprotection Mechanism & Troubleshooting

Visualizing the critical deprotection step and potential pitfalls.

Deprotection_Logic Substrate Substrate-COOtBu Reaction Protonation & Elimination Substrate->Reaction Condition TFA / DCM (1:1) Condition->Reaction Result_Success Product-COOH (Yield >95%) Reaction->Result_Success Standard Result_Fail Side Reaction: Alkylation of Trp/Met Reaction->Result_Fail If nucleophilic residues present Mitigation Add Scavengers (TIPS / H2O) Result_Fail->Mitigation Solution

Caption: Decision tree for tert-butyl deprotection, highlighting risk mitigation for sensitive substrates.

Troubleshooting & Optimization Guide

IssuePossible CauseCorrective Action
Low Yield (Step 1) Amine salt formationEnsure the linker is a free base or add extra DIPEA to neutralize HCl salts if the linker was stored as a salt.
Incomplete Deprotection Acid concentration too lowIncrease TFA concentration to 50% or extend reaction time. Ensure anhydrous conditions are not strictly required (trace water helps hydrolysis).
Side Products (t-butyl) Cation trappingIf the payload has Methionine (Met) or Tryptophan (Trp), the t-butyl cation may alkylate them. Add 2.5% Triisopropylsilane (TIPS) and 2.5% Water as scavengers.
Cyclization LactamizationWhile rare for this chain length (8-membered ring formation), avoid storing the deprotected amino-acid form (if you deprotected the amine first) at high concentrations. Always keep one end protected until coupling.

References

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46-58. Link(Foundational reference on orthogonal protecting group strategies).

  • Wurz, R. P., et al. (2018). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461. Link(Describes linker length optimization in PROTACs).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The authoritative text on deprotection conditions for tert-butyl esters).
  • BenchChem Application Note. (2025). Deprotection of t-Butyl Esters in PEG Linkers. Link(Specific protocols for PEG-like linkers).

  • Organic Chemistry Portal. (2023). tert-Butyl Esters: Preparation and Cleavage. Link(General reaction conditions and stability data).

Sources

Application Note: Purification of tert-Butyl 3-(3-aminopropoxy)propanoate Conjugates

[1]

Abstract

This guide details the purification strategies for conjugates of tert-Butyl 3-(3-aminopropoxy)propanoate (CAS 581065-95-4 analog), a critical short-chain hydrophilic linker used in PROTACs, Antibody-Drug Conjugates (ADCs), and surface modification.[1] The protocol addresses the specific challenges of handling the acid-labile tert-butyl ester protecting group while ensuring the complete removal of unreacted amine linkers and coupling reagents. We present a self-validating workflow combining chemically active liquid-liquid extraction (LLE) with optimized Flash and Preparative HPLC methodologies.

Introduction & Chemical Context

tert-Butyl 3-(3-aminopropoxy)propanoate is a heterobifunctional linker featuring a primary amine for conjugation to a ligand (via amide bond formation) and a tert-butyl protected carboxylate.[1]

  • Structure:

    
    [1]
    
  • Role: It provides a short, hydrophilic spacer (ether linkage) that modulates the physicochemical properties (LogP, TPSA) of the final drug conjugate without the steric bulk of longer PEG chains.[1]

  • The Challenge: The purification of the intermediate conjugate (Amide-Ester) requires preserving the acid-sensitive tert-butyl group.[1] Standard acidic mobile phases (e.g., 0.1% TFA) or highly acidic silica can cause premature hydrolysis, leading to yield loss and difficult separations.[1]

Physicochemical Profile (Predicted)[1][2][3][4]
PropertyValueImplication for Purification
Molecular Weight ~231.3 g/mol Low MW; requires high-resolution chromatography.[1]
pKa (Amine) ~9.8 - 10.2Highly basic.[1] Unreacted linker tails on silica unless buffered.[1]
pKa (Ester) Non-ionizableNeutral at all pH levels (until hydrolysis).[1]
LogP (Conjugate) VariableDepends on the payload.[1] The linker itself is moderately polar (LogP ~0.8).[1]
Acid Stability Lowtert-Butyl ester hydrolyzes at pH < 2.0 or with strong Lewis acids.[1]

Critical Process Parameters (CPPs)

To ensure scientific integrity, the following parameters must be controlled:

  • Mobile Phase pH: During the purification of the protected conjugate, the mobile phase must remain neutral or slightly basic (pH 7.0–8.0) . Avoid Trifluoroacetic Acid (TFA).[1]

  • Stationary Phase Activity: Standard silica gel (SiO2) is slightly acidic (pH 6.5).[1] For sensitive conjugates, neutralize the silica with 1% Triethylamine (TEA) during column equilibration.[1]

  • Scavenging Efficiency: The primary impurity is often the excess unreacted linker (amine).[1] Chemical scavenging is superior to chromatographic separation for this specific impurity.

Experimental Workflows & Protocols

Diagram 1: Purification Decision Tree

Caption: Logical flow for selecting the appropriate purification method based on reaction scale and conjugate polarity.

Purification_WorkflowStartCrude Reaction Mixture(Amide Conjugate + Excess Linker)Check_SolubilitySolubility Check:Dissolves in EtOAc/DCM?Start->Check_SolubilityYes_SolubleProtocol A:Chemically Active Extraction(Acid/Base Wash)Check_Solubility->Yes_SolubleYes (Hydrophobic Payload)No_SolubleProtocol B:Solid Phase Extraction(SCX Cartridge)Check_Solubility->No_SolubleNo (Polar Payload)FlashProtocol C:Flash Chromatography(Neutral Buffered Silica)Yes_Soluble->FlashIf Purity < 95%No_Soluble->FlashElute with NH3/MeOHDeprotectionDeprotection Step(TFA/DCM or Formic Acid)Flash->DeprotectionFinal_HPLCProtocol D:Prep-HPLC(Acidic Mobile Phase OK)Deprotection->Final_HPLC

[1]

Protocol A: Chemically Active Extraction (Pre-Chromatography)

Purpose: To remove excess unreacted amine linker and coupling reagents (EDC/HATU) without using a column.[1] This relies on the basicity of the unreacted linker vs. the neutrality of the amide product.

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • 0.5 M Citric Acid (pH ~3.0) or 10% KHSO4 (Do not use HCl if tBu is extremely sensitive, though 1N HCl is usually fine for short washes).[1]

  • Saturated NaHCO3.[1]

  • Brine.[1][2]

Step-by-Step:

  • Dilution: Dilute the crude reaction mixture with EtOAc (10-20 volumes relative to crude mass).

  • Acid Wash (Critical Step): Wash the organic phase 2x with 0.5 M Citric Acid .[1]

    • Mechanism:[3][4][5] The unreacted amine linker (

      
      ) becomes protonated (
      
      
      ) and migrates to the aqueous layer.[1] The amide conjugate (
      
      
      ) remains neutral and stays in the organic layer.[1]
    • Note: The tert-butyl ester is stable to dilute Citric Acid for the duration of a wash (< 15 mins).[1]

  • Base Wash: Wash the organic phase 2x with Saturated NaHCO3.

    • Mechanism:[3][4][5] Removes unreacted carboxylic acid payload and acidic byproducts of coupling agents.

  • Drying: Wash with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Validation: Run TLC. If the "baseline" amine spot is gone, proceed to Deprotection. If impurities persist, proceed to Protocol C.

Protocol B: Solid Phase Extraction (SCX) for Polar Conjugates

Purpose: If the conjugate is too polar for aqueous workup (i.e., it stays in the water), use a Strong Cation Exchange (SCX) cartridge.[1]

  • Loading: Dissolve crude in MeOH/DCM (1:1). Load onto a pre-equilibrated SCX column.

  • Washing: Flush with MeOH.

    • Result: Neutral impurities and acidic byproducts elute. The amine linker and the conjugate (if it has other basic amines) are retained.[1]

    • Correction: If your conjugate has no other basic amines (only the amide), it will elute in the MeOH wash, while the unreacted amine linker is retained .[1] This is a "Catch-and-Release" of the impurity.

  • Elution (Target): Collect the MeOH wash.

  • Regeneration (Waste): Flush column with 2M

    
     in MeOH to release the waste amine linker.[1]
    
Protocol C: Flash Chromatography (Protected Conjugate)

Purpose: Purification of the intermediate tert-butyl ester.[1]

  • Stationary Phase: High-performance spherical silica (20–40 µm).[1]

  • Mobile Phase A: Hexanes or Heptane.

  • Mobile Phase B: Ethyl Acetate (EtOAc) or EtOAc/EtOH (3:1) for higher polarity.[1]

  • Modifier: 0.1% Triethylamine (TEA) in both phases.[1]

    • Why TEA? It neutralizes silica acidity, preventing tBu hydrolysis and preventing the "streaking" of any residual amine species.

Gradient:

Time (CV) % B Description
0–2 0–5% Equilibration & Injection
2–10 5–40% Elution of non-polar impurities
10–15 40–100% Elution of Conjugate

| 15–18 | 100% | Wash |[1]

Detection: UV at 210 nm (amide bond) and 254 nm (if aromatic payload is present).[1] Use Hanessian’s Stain (Cerium Molybdate) for TLC visualization of the ester if UV is weak.[1]

Protocol D: Deprotection & Final RP-HPLC

Purpose: Removal of the tert-butyl group and final "polishing" of the free acid conjugate.

  • Deprotection: Dissolve intermediate in DCM. Add Trifluoroacetic Acid (TFA) to a final concentration of 20–50% v/v. Stir at RT for 1–2 hours. Monitor by LCMS (Loss of -56 Da fragment or shift in retention time).

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene or DCM (3x) to remove residual TFA.[1]

  • Prep-HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters XBridge).[1]

    • Phase A: Water + 0.1% Formic Acid (or TFA).[1]

    • Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Acidic mobile phase is now permitted and encouraged to sharpen the peak of the free carboxylic acid product.

Troubleshooting Guide

ObservationRoot CauseSolution
Product decomposes on Silica Silica acidity hydrolyzing t-butyl ester.[1]Pre-wash silica column with 1% TEA in Hexanes. Switch to neutral alumina.[1]
Broad/Tailing Peak (Intermediate) Residual amine interaction with silanols.[1]Add 1% TEA to mobile phase. Ensure Protocol A (Acid wash) was thorough.[1]
Split Peak in HPLC (Final Product) pH close to pKa of the acid.[1]Ensure Mobile Phase pH is < 3.0 (use 0.1% TFA) to keep the acid fully protonated.[1]
Low Yield after Deprotection t-Butyl cation re-attachment (alkylation).[1]Add a cation scavenger (e.g., Triisopropylsilane, TIPS) (2.5%) to the TFA mixture.[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][6] (Definitive guide on t-Butyl ester stability).

  • Collins, I., et al. (2017).[1] "Chemical approaches to targeted protein degradation through indolimad-based PROTACs." Biochemical Journal, 474(7), 1127–1147.[1] Link (Example of linker chemistry in PROTACs).

  • Nalawansha, D. A., & Crews, C. M. (2020).[1] "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology, 27(8), 998-985.[1] Link

  • BroadPharm. "PEG Linkers & Reagents Application Guide." (General handling of amino-ester linkers). Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling chemical reagents.

Troubleshooting & Optimization

"tert-Butyl 3-(3-aminopropoxy)propanoate" low reaction yield troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and yield optimization of tert-Butyl 3-(3-aminopropoxy)propanoate .

This guide assumes the user is attempting the O-Michael addition of a 3-aminopropanol derivative to tert-butyl acrylate. This is the standard retrosynthetic disconnection for this ether-linked ester.[1]

Topic: Troubleshooting Low Reaction Yields & Impurity Profiles

Part 1: Diagnostic Logic & Workflow

Before adjusting your protocol, determine the specific failure mode using the logic tree below. Low yield in this synthesis usually stems from three distinct root causes: Chemoselectivity errors (wrong nucleophile), Polymerization (loss of acceptor), or Orthogonality issues (loss of product during deprotection).[1]

TroubleshootingFlow Figure 1: Diagnostic Logic Tree for Michael Addition Troubleshooting Start START: Low Yield Observed CheckSM Q1: Did you use UNPROTECTED 3-aminopropanol? Start->CheckSM CheckGel Q2: Did the reaction mixture turn into a gel or viscous gum? CheckSM->CheckGel No (Used N-Boc/Cbz) Err_Selectivity CAUSE: Chemoselectivity Failure (N-Alkylation dominant) CheckSM->Err_Selectivity Yes CheckWorkup Q3: Did the product disappear after acid workup/deprotection? CheckGel->CheckWorkup No Err_Polymer CAUSE: Anionic/Radical Polymerization of tert-Butyl Acrylate CheckGel->Err_Polymer Yes Err_Ortho CAUSE: Orthogonality Failure (Acid cleaved t-Bu ester) CheckWorkup->Err_Ortho Yes (Used N-Boc) Err_Retro CAUSE: Retro-Michael / Equilibrium (Thermodynamic Limit) CheckWorkup->Err_Retro No (Low conversion)

Part 2: Critical Failure Modes & Solutions

Issue 1: The Chemoselectivity Trap (N- vs. O-Alkylation)

Symptom: NMR shows a mixture of products, or mass spec shows


 corresponding to the N-alkylated species.[1]
Mechanism:  Amines are significantly better nucleophiles than alcohols.[1] If you react free 3-aminopropanol with tert-butyl acrylate, the amine will attack the acrylate double bond (aza-Michael) long before the alcohol does (oxa-Michael).[1]
  • Incorrect Reaction:

    
    [1]
    
  • Correct Strategy: You must mask the amine.

  • Solution: Use N-Cbz-3-aminopropanol or N-Boc-3-aminopropanol .[1]

    • Note on Protecting Groups: If your target molecule requires the tert-butyl ester to remain intact, do not use N-Boc .[1] Removing Boc requires acid (TFA/HCl), which will also cleave the tert-butyl ester to the carboxylic acid.[1] Use N-Cbz (removable via hydrogenolysis, leaving t-Bu ester intact) [1].[1]

Issue 2: Polymerization of tert-Butyl Acrylate

Symptom: The reaction mixture becomes viscous, solidifies, or yields a "plastic-like" residue that is insoluble in organic solvents.[1] Mechanism: Acrylates are prone to radical polymerization (initiated by light/heat) and anionic polymerization (initiated by the strong bases used for the Michael addition).[1] Solution:

  • Inhibitors: Ensure your tert-butyl acrylate contains a stabilizer like MEHQ (monomethyl ether hydroquinone).[1] Do not distill it off unless necessary.[1]

  • Temperature: Keep the reaction temperature below 0°C during base addition. High temperatures favor polymerization over 1,4-addition [2].[1]

  • Concentration: Dilute the reaction. High monomer concentration favors polymerization.[1]

Issue 3: The Retro-Michael Equilibrium

Symptom: Reaction stalls at 60-70% conversion.[1] Adding more time does not help.[1] Mechanism: The Michael addition is reversible. The tert-butoxide anion (formed if using KOtBu) can deprotonate the product alpha-position, leading to elimination (reversal) [3].[1] Solution:

  • Drive to Completion: Use a slight excess of the acrylate (1.5 equiv).[1]

  • Quench Cold: Quench the reaction at low temperature (0°C) with dilute acid (e.g., acetic acid or NH4Cl) to "freeze" the equilibrium before warming up.[1]

Part 3: Optimized Synthetic Protocol

This protocol uses the N-Cbz strategy to ensure the tert-butyl ester survives the final amine deprotection step.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
N-Cbz-3-aminopropanol Nucleophile1.0 eqLimiting reagent.[1]
tert-Butyl Acrylate Electrophile1.5 eqExcess drives equilibrium.[1]
Sodium Hydride (60%) Base Catalyst0.1 - 0.2 eqCatalytic amount prevents side reactions.[1]
THF (Anhydrous) Solvent0.2 MDry solvent is critical.[1]
Acetic Acid Quench0.2 eqTo neutralize base.[1]
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve N-Cbz-3-aminopropanol (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Activation: Cool to 0°C . Add NaH (0.1 eq) carefully.[1] Stir for 15 minutes. Observation: Bubbling (

    
     gas) should occur as the alkoxide forms.[1]
    
  • Addition: Add tert-butyl acrylate (1.5 eq) dropwise over 10 minutes.

    • Tip: Adding acrylate slowly keeps the local concentration low, suppressing polymerization.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature (20-25°C) . Stir for 4–12 hours.

    • Monitor: Check TLC or LCMS.[1] Look for consumption of the alcohol.

  • Quench: Cool back to 0°C. Add Acetic Acid (0.2 eq) or saturated

    
    .
    
  • Workup: Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1).[1] Dry over

    
    .[1] Concentrate in vacuo.
    
    • Note: Do not heat the rotovap bath >40°C to avoid retro-Michael decomposition.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Deprotection (Final Step): Dissolve the intermediate in MeOH. Add 10% Pd/C catalyst.[1] Stir under

    
     atmosphere (balloon) for 2-4 hours. Filter through Celite.[1]
    
    • Result: The Cbz group is removed, yielding tert-Butyl 3-(3-aminopropoxy)propanoate without touching the t-butyl ester.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways. The "Green Path" is the desired route using the Cbz-protection strategy. The "Red Paths" show common failure modes.

ReactionPathways Figure 2: Competing Reaction Pathways and Selectivity SM_Unprot Unprotected 3-aminopropanol Inter_N N-Alkylated Product (Undesired) SM_Unprot->Inter_N Fast (Aza-Michael) SM_Prot N-Cbz-3-aminopropanol Inter_O O-Alkylated Intermediate (Cbz-Protected) SM_Prot->Inter_O Base Cat. (Oxa-Michael) Acrylate tert-Butyl Acrylate Acrylate->Acrylate Polymerization (If no inhibitor) Prod_Final Target: tert-Butyl 3-(3-aminopropoxy)propanoate Inter_O->Prod_Final H2, Pd/C (Maintains t-Bu) Prod_Acid Degraded: Amino Acid (Ester Cleaved) Inter_O->Prod_Acid TFA/HCl (Cleaves t-Bu)

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH? A: Yes. KOtBu is often preferred because it is soluble in THF and less likely to cause uncontrolled exotherms than NaH. Use 0.1–0.2 equivalents. If you use stoichiometric KOtBu, you risk transesterification or polymerization [3].[1]

Q: Why did my yield drop when I scaled up? A: Michael additions are exothermic. On a larger scale, heat accumulation can trigger the Retro-Michael reaction or Polymerization .[1] Ensure efficient cooling and add the acrylate slowly.

Q: Can I distill the product? A: High vacuum distillation is risky due to the thermal instability of the Michael adduct (reversibility). Column chromatography is safer.[1] If you must distill, ensure the pH is neutral; traces of base will catalyze the reversal of the reaction upon heating.

Q: I used N-Boc and TFA, but I can't find my product in the organic layer. A: You likely made the amino acid (Zwitterion):


.[1] This is water-soluble and will not extract into Ethyl Acetate/DCM.[1] If you used N-Boc, you cannot selectively deprotect the amine while keeping the acid-labile tert-butyl ester.[1] Switch to the N-Cbz route described above.
References
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007. (Standard reference for orthogonality of Cbz vs Boc/t-Bu).
  • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science, vol. 31, no.[1] 5, 2006, pp. 487-531.[1] Link[1]

  • Nair, D. P., et al. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, vol. 26, no.[1] 1, 2014, pp. 724-744.[1] (Mechanistic insights on base catalysis and reversibility). Link[1]

Sources

"tert-Butyl 3-(3-aminopropoxy)propanoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for tert-Butyl 3-(3-aminopropoxy)propanoate , a specialized bifunctional linker often used in PROTAC® and molecular glue synthesis. The following protocols and stability data are derived from the physicochemical properties of amino-functionalized tert-butyl esters and validated by industry standards for homologous PROTAC linkers (e.g., amino-PEG-t-butyl esters).

Storage & Stability Dashboard

Quick-reference parameters for maintaining compound integrity.

ParameterRecommended ConditionCritical Note
Long-Term Storage -20°C (Frozen) Essential to prevent slow transesterification or amide formation.
Atmosphere Inert Gas (Argon/Nitrogen) CRITICAL: Primary amines avidly absorb CO₂ from air to form carbamates.
Moisture Desiccated (<10% RH) Protects the tert-butyl ester from acid-catalyzed hydrolysis.
Light Sensitivity Protect from Light Prevents photo-oxidation of the ether/amine backbone.
Solvent Compatibility DMSO, DMF, DCM, MethanolAvoid protic solvents (water/alcohols) for long-term storage of solutions.
Shipping Cold Pack / Dry IceCan tolerate ambient temp for <48h, but avoid heat spikes.
Troubleshooting Guide (FAQ)

Direct solutions to common experimental deviations.

Q1: My compound has turned from a clear liquid to a cloudy/viscous oil. Is it still usable?

Diagnosis: This likely indicates Carbamate Formation or Oligomerization .

  • Mechanism: The primary amine group (

    
    ) reacts with atmospheric CO₂ to form a carbamic acid zwitterion or salt. This is reversible but alters stoichiometry.
    
  • Solution:

    • Dissolve a small aliquot in an organic solvent (e.g., DCM).

    • Wash with a mild basic solution (e.g., dilute

      
      ) if the ester allows, or simply purge the solution with Argon for 30 minutes.
      
    • Prevention: Always backfill storage vials with Argon after every use.

Q2: I observe a new peak at [M-56] in my LC-MS. What happened?

Diagnosis: Isobutylene Loss (Ester Cleavage).

  • Mechanism: The tert-butyl group is acid-labile. If the sample was exposed to trace acids (even from degrading chlorinated solvents like chloroform) or high heat, the ester cleaves to the carboxylic acid.

  • Action: This degradation is irreversible. The sample now contains the free acid form. Check the pH of your solvents; avoid using old

    
     for NMR as it generates HCl over time.
    
Q3: Can I store this compound in DMSO stock solution at -20°C?

Recommendation: Yes, but with caution.

  • Risk: DMSO is hygroscopic. Absorbed water can hydrolyze the ester over months.

  • Protocol: Use anhydrous DMSO (treated with molecular sieves). Store in single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

Mechanistic Degradation Pathways

Visualizing the chemical risks to justify storage protocols.

Stability_Pathways Compound tert-Butyl 3-(3-aminopropoxy)propanoate (Intact Reagent) Carbamate Carbamate Salt (Solid/Cloudy Precipitate) Compound->Carbamate Reversible Reaction (Fast) Acid Free Carboxylic Acid (Ester Hydrolysis) Compound->Acid Irreversible (Slow) Isobutylene Isobutylene Gas (Loss of t-Bu) Compound->Isobutylene Heat/Acid CO2_Air Atmospheric CO2 (Air Exposure) CO2_Air->Carbamate Moisture Moisture/Acid (H2O / H+) Moisture->Acid

Figure 1: Primary degradation pathways. The amine's reaction with CO₂ (top path) is the most common handling error, leading to "crusting" or solidification of the liquid.

Standard Operating Procedures (SOPs)
Protocol A: Safe Thawing & Handling

Use this workflow to minimize moisture condensation.

  • Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator or on the bench. Do NOT open until it reaches room temperature (approx. 20–30 mins). Opening a cold vial condenses atmospheric water directly into the reagent.

  • Inert Sampling:

    • Flush a clean syringe with Argon/Nitrogen 3 times.

    • Insert needle through the septum (if available) or open under a gentle stream of inert gas.

    • Withdraw the required volume.

  • Resealing: Immediately Parafilm® the cap and return to -20°C.

Protocol B: Purity Check (H-NMR)

Verify integrity before critical synthesis steps.

  • Solvent: Use

    
     or 
    
    
    
    (neutralized with basic alumina).
  • Key Signals to Monitor:

    • 
       ~1.44 ppm (s, 9H): tert-Butyl group. Loss of intensity or shift suggests ester cleavage.
      
    • 
       ~2.4 ppm (t, 2H): 
      
      
      
      -methylene to carbonyl.
    • 
       ~2.7 ppm (t, 2H):  Methylene next to amine (
      
      
      
      ). Shift indicates carbamate formation or salt formation.
References
  • Sigma-Aldrich. tert-Butyl 3-Aminopropanoate Product Sheet (CAS 15231-41-1). (Representative stability data for amino-functionalized tert-butyl esters).

  • TCI Chemicals. tert-Butyl 3-(2-Aminoethoxy)propanoate (CAS 1260092-46-3) Storage Conditions. (Homologous PEG1 linker stability profile).

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Mechanistic basis for tert-butyl ester acid-lability).
  • BroadPharm. Pegylation & Linker Technology: Handling Guidelines for Amino-Esters. (General protocols for handling hygroscopic amine linkers).

Technical Support Center: Interpreting NMR Spectra of tert-Butyl 3-(3-aminopropoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of tert-Butyl 3-(3-aminopropoxy)propanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the Nuclear Magnetic Resonance (NMR) characterization of this molecule. Here, we address specific spectral artifacts and interpretation challenges in a practical, question-and-answer format, grounding our advice in established spectroscopic principles.

Predicted NMR Profile of tert-Butyl 3-(3-aminopropoxy)propanoate

Before troubleshooting, it is essential to establish a baseline for the expected NMR spectrum. Based on its structure and data from analogous compounds, the following shifts are predicted in a standard solvent like CDCl₃.

Structure: NH₂–CH₂–CH₂–CH₂–O–CH₂–CH₂–COO–C(CH₃)₃

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationProtons
a ~1.45Singlet9H-C(CH ₃)₃
b ~2.45Triplet2H-O-CH₂-CH ₂-COO-
c ~3.65Triplet2H-O-CH ₂-CH₂-COO-
d ~1.75Quintet2H-CH₂-CH ₂-CH₂-O-
e ~3.50Triplet2H-CH ₂-O-CH₂-
f ~2.80Triplet2HNH₂-CH ₂-CH₂-
g ~1.60 (variable)Broad Singlet2HNH ₂-

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

AssignmentChemical Shift (δ, ppm)Carbon
1 ~171C =O
2 ~80.5-O-C (CH₃)₃
3 ~28.1-C(C H₃)₃
4 ~68-O-C H₂-CH₂-COO-
5 ~35-O-CH₂-C H₂-COO-
6 ~69-CH₂-C H₂-O-
7 ~32-CH₂-C H₂-CH₂-O-
8 ~40NH₂-C H₂-

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My ¹H NMR spectrum shows an unexpected, broad singlet around δ 1.5-2.0 ppm. What is its origin?

Answer:

This is a very common artifact in samples containing primary amines.

  • Primary Hypothesis: The broad singlet is most likely due to the presence of water (H₂O) in your NMR solvent (e.g., CDCl₃) or your sample. The chemical shift of water is highly variable and depends on concentration, temperature, and hydrogen bonding interactions with your amine. The amine protons (-NH₂) themselves can also appear as a broad singlet, but their integration should correspond to 2H. If the integration is higher, water is the likely culprit.

  • Troubleshooting Protocol:

    • D₂O Exchange: This is the definitive test to identify exchangeable protons (like H₂O and -NH₂).

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add one drop of deuterium oxide (D₂O) to your NMR tube.

      • Shake the tube gently to mix.

      • Re-acquire the ¹H NMR spectrum.

    • Interpretation: The signals corresponding to the -NH₂ protons and any H₂O present will significantly decrease or disappear entirely. This occurs because the protons are exchanged for deuterium, which is not observed in ¹H NMR. The disappearance of the broad peak confirms it is from an exchangeable source.

  • Preventative Measures: To minimize water contamination, use freshly opened or properly dried deuterated solvents and ensure your glassware is thoroughly dried before sample preparation.

Question 2: I see a singlet at δ 1.26 ppm and a quartet at δ 3.64 ppm that I can't assign to my product. What are they?

Answer:

These signals do not correspond to the target molecule and suggest the presence of a common laboratory solvent as an impurity.

  • Primary Hypothesis: The described peaks are characteristic of residual diethyl ether (CH₃CH₂OCH₂CH₃). Diethyl ether is a common solvent used in organic synthesis and purification (e.g., extraction or column chromatography) and is notoriously difficult to remove completely under reduced pressure due to its volatility and ability to form peroxides.

  • Troubleshooting Workflow:

    • Reference Check: Compare the unidentified peaks to established tables of common NMR solvent impurities. Resources from publications like the Journal of Organic Chemistry provide comprehensive lists of impurity shifts in various deuterated solvents.[1][2]

    • Drying: Dry your sample under high vacuum for an extended period (several hours) to remove volatile impurities. Gentle heating can be applied if the compound is thermally stable.

    • Re-purification: If drying is ineffective, re-purifying the sample via column chromatography or distillation may be necessary.

Table 3: Common Solvent Impurities in CDCl₃

Solvent¹H Chemical Shift (δ, ppm)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether1.26 (t), 3.64 (q)t, q
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)t, s, q
Hexane0.88 (t), 1.26 (m)t, m
Water~1.56 (variable)br s

This data is compiled from standard reference tables.[3]

Question 3: The integration of the tert-butyl singlet at ~δ 1.45 ppm is correct (9H), but other aliphatic signals are weak and poorly resolved. Why?

Answer:

This issue often points to problems with sample concentration, purity, or potential degradation, where the stable tert-butyl group signal dominates the spectrum.

  • Primary Hypothesis: The most likely cause is that your sample contains a significant amount of a tert-butyl-containing impurity, or the concentration of your desired product is too low. One common impurity could be tert-butanol, a potential hydrolysis product.

  • Diagnostic Logic & Experimental Steps:

    G Start Problem: Weak Aliphatic Signals, Strong t-Bu Singlet CheckConc Is sample concentration adequate? (>5 mg/0.6 mL) Start->CheckConc CheckPurity Review synthesis & purification. Any t-Bu reagents used? CheckConc->CheckPurity Yes Repurify Re-purify sample. CheckConc->Repurify No, too dilute. Concentrate sample. Run13C Acquire a 13C NMR or DEPT spectrum. CheckPurity->Run13C Analyze13C Analyze 13C spectrum. Are expected carbons present? Run13C->Analyze13C Hypothesize Hypothesize impurity (e.g., tert-butanol, unreacted starting material). Analyze13C->Hypothesize Fewer signals than expected. Spike Spike sample with suspected impurity. Hypothesize->Spike Confirm Confirm identity if spiked signal overlaps. Spike->Confirm Confirm->Repurify Identity Confirmed

    Caption: Troubleshooting workflow for weak aliphatic signals.

  • Experimental Protocol:

    • Assess Concentration: Ensure your sample is sufficiently concentrated for NMR analysis (typically >5 mg in 0.6 mL of solvent).

    • Run ¹³C NMR: A ¹³C NMR spectrum is invaluable for confirming the presence of all expected carbon environments. A DEPT-135 experiment can further distinguish between CH, CH₂, and CH₃ groups.

    • Check for Hydrolysis: The tert-butyl ester is susceptible to hydrolysis under acidic conditions, which would produce tert-butanol (¹H NMR: ~δ 1.28 ppm (s) in CDCl₃) and the corresponding carboxylic acid.[4] Check the pH of your sample if it has been stored in a protic solvent.

    • Review Starting Materials: Consider the possibility of unreacted starting materials, such as a tert-butyl-protected amino alcohol or a propanoate derivative, which could contribute to the large singlet at ~δ 1.45 ppm.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. (n.d.). tert-Butyl 3-aminopropanoate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 3-(3-aminopropoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 3-(3-aminopropoxy)propanoate. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and identify common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for tert-Butyl 3-(3-aminopropoxy)propanoate and what are the key stages?

A1: A common and logical synthetic pathway involves a three-step process starting from 3-aminopropan-1-ol. The stages are:

  • N-Protection: The primary amine of 3-aminopropan-1-ol is protected, typically using di-tert-butyl dicarbonate (Boc₂O), to prevent it from reacting in the subsequent step. The amine is significantly more nucleophilic than the hydroxyl group, allowing for selective protection.[1]

  • Oxa-Michael Addition: The hydroxyl group of the N-Boc protected intermediate is added across the double bond of tert-butyl acrylate. This conjugate addition is typically catalyzed by a strong, non-nucleophilic base.

  • N-Deprotection: The Boc protecting group is removed from the amine, usually under acidic conditions (e.g., using trifluoroacetic acid or HCl), to yield the final product.[2][3]

Q2: I see an unexpected peak in my HPLC/LC-MS analysis. What is the first step to identify it?

A2: The first step is to consider the molecular weight of the unexpected peak. Compare its mass-to-charge ratio (m/z) with the molecular weights of all reactants, expected intermediates, and potential byproducts from each synthetic step. This initial analysis can quickly narrow down the possibilities. For example, a mass corresponding to the N-Boc protected final product is a strong indicator of incomplete deprotection.

Q3: Can the tert-butyl ester be cleaved during the final acidic deprotection step?

A3: Yes, this is a known risk. While the N-Boc group is generally more sensitive to acid than the tert-butyl ester, harsh acidic conditions (e.g., high acid concentration, elevated temperatures, or prolonged reaction times) can lead to the hydrolysis of the tert-butyl ester, forming the corresponding carboxylic acid, 3-(3-aminopropoxy)propanoic acid.[4][5] Careful control of deprotection conditions is crucial.

Impurity Profile and Identification

A systematic approach to identifying impurities begins with understanding where they originate. The following diagram illustrates the primary synthetic pathway and the points at which common impurities can arise.

Synthesis_Pathway_and_Impurities cluster_reactants Starting Materials & Reagents cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 3-Aminopropan-1-ol Step1 Step 1: N-Protection SM1->Step1 Boc2O Boc₂O Boc2O->Step1 TBA tert-Butyl Acrylate Step2 Step 2: Michael Addition TBA->Step2 Imp6 Poly(tert-Butyl Acrylate) TBA->Imp6 Side Reaction Acid Acid (e.g., TFA) Step3 Step 3: N-Deprotection Acid->Step3 Int1 tert-Butyl (3-hydroxypropyl)carbamate Step1->Int1 Imp1 Unreacted 3-Aminopropan-1-ol Step1->Imp1 Incomplete Reaction Int1->Step2 Int2 Fully Protected Intermediate Step2->Int2 Imp4 Unreacted Intermediate 1 Step2->Imp4 Incomplete Reaction Imp5 Unreacted tert-Butyl Acrylate Step2->Imp5 Excess Reagent Int2->Step3 Product tert-Butyl 3-(3-aminopropoxy)propanoate Step3->Product Imp9 Incomplete Deprotection (Fully Protected Intermediate) Step3->Imp9 Incomplete Reaction Imp10 Ester Hydrolysis Product (Carboxylic Acid) Step3->Imp10 Side Reaction Imp11 t-Butyl Adducts Step3->Imp11 Side Reaction

Caption: Synthetic pathway and points of impurity formation.

Table 1: Common Impurities and Their Characteristics
Impurity NameSource StepProbable CauseAnalytical Signature (LC-MS)
Unreacted 3-Aminopropan-1-ol 1. ProtectionIncomplete reaction; insufficient Boc₂O.Early eluting, polar compound; m/z corresponding to [M+H]⁺ of the starting material.
tert-Butyl (3-hydroxypropyl)carbamate 2. Michael Add.Incomplete Michael addition.m/z corresponding to [M+H]⁺ of the N-Boc intermediate.
Poly(tert-butyl acrylate) 2. Michael Add.Spontaneous polymerization of the acrylate, often initiated by base or heat.Broad, unresolved peaks or baseline noise in HPLC; difficult to detect by MS.
tert-Butyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)propanoate 3. DeprotectionIncomplete deprotection; insufficient acid or reaction time.Later eluting peak; m/z corresponding to [M+H]⁺ of the fully protected product (+100 amu vs. product).
3-(3-Aminopropoxy)propanoic Acid 3. DeprotectionHarsh acidic conditions causing ester hydrolysis.[4]More polar than the final product; m/z corresponding to [M+H]⁺ of the free acid (-56 amu vs. product).
N-tert-butyl-tert-Butyl 3-(3-aminopropoxy)propanoate 3. DeprotectionAlkylation of the product amine by the tert-butyl cation generated during deprotection.[6][7][8]Later eluting, less polar peak; m/z corresponding to [M+H]⁺ of the product (+56 amu).

Troubleshooting and Mitigation Guide

Issue 1: Incomplete N-Boc Protection (Step 1)

Q: My reaction mixture contains significant amounts of unreacted 3-aminopropan-1-ol after the protection step. What went wrong?

A: This typically points to three potential issues:

  • Insufficient Reagent: Ensure at least 1.0 equivalent of Boc₂O is used. A slight excess (1.05-1.1 eq.) can help drive the reaction to completion.

  • Reaction Conditions: While the N-protection of amines is often fast, ensure adequate reaction time and temperature.[9] Running the reaction at 0°C to room temperature is standard.

  • Base Stoichiometry: If a base is used (e.g., triethylamine or NaOH) to neutralize the acid byproduct, ensure it is stoichiometrically correct.

Protocol: Standard N-Boc Protection

  • Dissolve 3-aminopropan-1-ol in a suitable solvent (e.g., Dichloromethane, THF, or a water/acetone mixture).

  • Cool the solution in an ice bath (0 °C).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) portion-wise or as a solution in the same solvent.

  • If required, add a base like triethylamine (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup to remove water-soluble byproducts.

Issue 2: Side Reactions in Michael Addition (Step 2)

Q: I am observing a significant amount of polymer in my reaction, and the conversion to the desired product is low. How can I prevent this?

A: Acrylates are prone to polymerization, especially in the presence of strong bases.[10] Transesterification can also be a competing side reaction.[11][12]

  • Choice of Base: Use a non-nucleophilic base that is strong enough to deprotonate the alcohol but not so strong that it rapidly initiates polymerization. Catalytic amounts of a strong base like potassium tert-butoxide or sodium hydride are often used.

  • Temperature Control: Keep the reaction temperature low. Initiate the reaction at 0 °C before allowing it to slowly warm.

  • Slow Addition: Add the tert-butyl acrylate slowly to the solution of the deprotonated alcohol. This keeps the instantaneous concentration of the acrylate low, favoring the 1,4-addition over polymerization.

Issue 3: Impurities from Deprotection (Step 3)

Q: After deprotection with TFA, my final product is contaminated with a higher molecular weight species. What is it and how do I avoid it?

A: The higher molecular weight species is likely the N-tert-butylated product. During acid-catalyzed deprotection, a reactive tert-butyl cation is formed.[3][4] This cation can be "scavenged" by any available nucleophile, including the newly deprotected primary amine of your product.

Mitigation Strategy: Use of Scavengers

  • Mechanism: Scavengers are reagents added to the deprotection mixture to trap the electrophilic carbocations generated.[6]

  • Common Scavengers: Triisopropylsilane (TIS) and water are commonly used. TIS effectively reduces the tert-butyl cation.

  • Implementation: Add scavengers (e.g., 2.5-5% v/v of both TIS and water) to the cleavage cocktail before adding your protected compound.[2]

Troubleshooting_Workflow Start Impurity Detected (via HPLC/LC-MS) CheckMW Analyze Mass Spectrum (m/z) Start->CheckMW MW_Start Matches Starting Material or Intermediate? CheckMW->MW_Start Yes MW_Side Matches Expected Side Product? CheckMW->MW_Side No Sol_Incomplete Diagnosis: Incomplete Reaction Action: - Increase reaction time/temp - Check reagent stoichiometry MW_Start->Sol_Incomplete MW_Unknown Mass is Unknown? MW_Side->MW_Unknown No Sol_Side Diagnosis: Side Reaction Action: - Adjust temp/concentration - Add scavenger (if deprotection) - Change base (if Michael add.) MW_Side->Sol_Side Yes Sol_Unknown Diagnosis: Unknown Structure Action: - Isolate impurity - Perform NMR analysis - Re-evaluate reaction mechanism MW_Unknown->Sol_Unknown

Caption: A logical workflow for impurity troubleshooting.

Q: My final product contains the carboxylic acid impurity. How can I purify my product and prevent its formation in the future?

A:

  • Purification: The amine product can be separated from the acidic impurity using ion-exchange chromatography or by performing a basic aqueous extraction. At a neutral or slightly basic pH, the desired product will be soluble in an organic solvent, while the carboxylate salt of the impurity will remain in the aqueous layer.

  • Prevention: To prevent ester hydrolysis, use the mildest acidic conditions possible for deprotection.[13] This includes using a less harsh acid (e.g., p-toluenesulfonic acid can sometimes be selective[4]), minimizing reaction time, and keeping the temperature at or below room temperature. Monitor the reaction closely and quench it as soon as the N-Boc group is gone.

References

  • Google Patents. (1993). US5243069A - Ester of Michael addition homopolymers of acrylic acid.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Der Pharma Chemica. (2021). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]

  • ResearchGate. (2007). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1950). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Retrieved from [Link]

  • PMC. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • SciSpace. (2023). Exploiting retro oxa-Michael chemistry in polymers. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • ResearchGate. (2010). Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Free-solvent Michael addition of glycerol to acrylic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Optimization for tert-Butyl 3-(3-aminopropoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Scale-Up Challenges for tert-Butyl 3-(3-aminopropoxy)propanoate CAS Registry Number: (Derivative analogs often cited in linker chemistry; specific CAS for free amine: 1627856-43-8 / 16684-95-8 family) Target Audience: Process Chemists, Medicinal Chemists, CMC Leads.[1]

Executive Summary

tert-Butyl 3-(3-aminopropoxy)propanoate is a critical heterobifunctional linker used in PROTACs and Antibody-Drug Conjugates (ADCs).[1] Its structure contains a primary amine (nucleophile), an ether linkage , and a tert-butyl ester (acid-labile protecting group).[1]

Scale-up failures typically stem from three "silent" killers:

  • Chemo-selectivity: Competition between N-alkylation (aza-Michael) and O-alkylation (oxa-Michael).[1]

  • Orthogonality Traps: Using amine protecting groups (like Boc) that cannot be removed without cleaving the tert-butyl ester.[1]

  • Thermal Instability: Decomposition of the tert-butyl group during high-vacuum distillation.[1]

This guide provides a root-cause analysis and validated protocols to overcome these specific barriers.

Part 1: Diagnostic Decision Tree

Before proceeding, identify your current failure mode using the logic flow below.

Troubleshooting Start START: What is the primary issue? Issue1 Low Yield / Wrong Product Start->Issue1 Issue2 Ester Cleavage (Loss of t-Bu) Start->Issue2 Issue3 Polymerization / Gelation Start->Issue3 Q_Reagents Did you react free 3-aminopropanol with tert-butyl acrylate? Issue1->Q_Reagents Q_Protect Which protecting group did you use? Issue2->Q_Protect Q_Workup Did you distill >80°C or use acidic workup? Issue3->Q_Workup Result_Aza FATAL ERROR: Aza-Michael Dominates. You made the beta-amino ester. Q_Reagents->Result_Aza Yes Sol_Protect SOLUTION: Use N-Cbz or N-Fmoc protection before Michael Addition. Result_Aza->Sol_Protect Res_Boc N-Boc Used Q_Protect->Res_Boc Res_Cbz N-Cbz Used Q_Protect->Res_Cbz Err_Boc ERROR: Acid needed to remove Boc also cleaves t-butyl ester. Res_Boc->Err_Boc Res_Cbz->Issue3 Err_Thermal ERROR: Isobutylene elimination. Switch to column or salt formation. Q_Workup->Err_Thermal Yes

Figure 1: Troubleshooting logic for amino-ether-ester synthesis. Note the critical checkpoint at protecting group selection.

Part 2: Critical Troubleshooting Guides
Issue 1: The "Aza-Michael" Dominance (Selectivity)

Symptom: You reacted 3-aminopropanol with tert-butyl acrylate, but NMR shows no ether linkage (triplet at ~3.6 ppm missing) and instead shows secondary amines. Root Cause: Amines are significantly more nucleophilic than alcohols. Without protection, the amine reacts with the acrylate (Aza-Michael addition) exclusively.[1] The Fix: You must protect the amine first. However, the choice of protecting group is fatal if incorrect (see Issue 2).

Issue 2: The Orthogonality Trap (Boc vs. t-Butyl)

Symptom: You successfully made the intermediate, but the final deprotection step yielded 3-(3-aminopropoxy)propanoic acid (the ester hydrolyzed). Root Cause: You likely used N-Boc protection.[1][2]

  • Chemistry: N-Boc removal requires strong acid (TFA or HCl).[1] tert-Butyl esters are cleaved by the exact same conditions [1].[1] You cannot selectively remove Boc while keeping the tert-butyl ester.[1] The Fix: Use N-Cbz (Benzyloxycarbonyl) protection.[1]

  • Protocol: N-Cbz can be removed via Hydrogenolysis (

    
    ) or mild Lewis acids which leaves the tert-butyl ester intact [2].[1]
    
Issue 3: Sluggish Michael Addition (Steric Hindrance)

Symptom: The reaction of N-protected alcohol with tert-butyl acrylate stalls at 50% conversion.[1] Root Cause: The tert-butyl group on the acrylate provides significant steric bulk compared to methyl/ethyl acrylates, slowing down the nucleophilic attack. The Fix:

  • Catalysis: Use a catalytic amount of Potassium tert-butoxide (KOtBu) (5-10 mol%).[1] It is sterically matched and sufficiently basic to generate the alkoxide nucleophile.

  • Concentration: Run the reaction at high concentration (2M - 4M) or neat to drive kinetics.

Part 3: Optimized Scale-Up Protocol

This protocol avoids the "Boc Trap" and ensures high purity without high-vacuum distillation.[1]

Step 1: N-Protection (Cbz-Protection)

Reagent: Benzyl chloroformate (Cbz-Cl).[1]

  • Why: Cbz is stable to the basic conditions of the Michael addition but removable under neutral conditions (

    
    ) that preserve the tert-butyl ester.
    
Step 2: Oxa-Michael Addition (The Critical Step)

Reaction:



ParameterSpecificationTechnical Rationale
Solvent THF or Toluene (Dry)Avoids proton exchange.[1] Toluene allows azeotropic drying if needed.
Catalyst KOtBu (0.1 eq)Generates the active alkoxide.[1] Do not use NaH on scale (H2 gas hazard).[1]
Temperature 0°C

RT
Control exotherm initially; RT is sufficient for conversion. Avoid heating >40°C to prevent polymerization.
Quench AcOH (Stoichiometric)Neutralize the base exactly to prevent ester hydrolysis during workup.

Protocol:

  • Dissolve N-Cbz-3-aminopropanol in anhydrous THF (5 vol).

  • Add tert-butyl acrylate (1.2 eq).[1]

  • Cool to 0°C. Add KOtBu (0.1 eq) portion-wise.

  • Monitor by HPLC. If stalls, add 0.05 eq additional KOtBu.

  • Workup: Quench with eq. Acetic Acid. Concentrate. Dissolve in EtOAc, wash with water.[3]

Step 3: Deprotection (Hydrogenolysis)

Reaction:



  • Method: 10% Pd/C (5 wt%),

    
     balloon (or 1-2 bar). Solvent: MeOH or EtOH.
    
  • Key Insight: Monitor strictly. Prolonged exposure or acidic impurities in the Pd/C can induce transamidation (cyclization) or ester cleavage.[1]

  • Purification: Filter catalyst. Concentrate. Do not distill. If purity is low, form the Oxalate salt (crystallizes well) or use reverse-phase flash chromatography (neutral pH).[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the "Azide Route" instead of N-Cbz? A: Yes. Reacting 3-azidopropanol with tert-butyl acrylate is an excellent alternative.[1] The azide is non-nucleophilic towards the Michael acceptor (preventing polymerization), and the final reduction (Staudinger:


) is neutral and compatible with the tert-butyl ester.[1] This is often preferred for >100g scales to avoid heavy metal (Pd) waste streams.[1]

Q2: Why is my final product turning into a gel upon storage? A: You are seeing intermolecular transamidation . The free amine of one molecule attacks the ester of another, forming a polyamide.

  • Prevention:[4][5] Store the product as a salt (e.g., Hydrochloride or Oxalate) or as a solution in a non-protic solvent at -20°C. Never store the free base neat at room temperature for long periods.[1]

Q3: Can I distill the product to purify it? A: High risk. tert-Butyl esters undergo thermal elimination (forming isobutylene + acid) at temperatures >100-120°C, or lower if trace acid is present [3].[1] If you must distill, use a wiped-film evaporator (short path) with high vacuum (<1 mbar) to keep the pot temperature below 60°C.[1]

References
  • BenchChem. (2025).[1][6] An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry. Retrieved from (General stability profiles of t-butyl esters).

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Authoritative text on Cbz/Boc orthogonality).

  • Org. Process Res. Dev. (2016).[1][7] Scale-up of Michael Additions. (General kinetics of acrylate additions and thermal hazards of t-butyl groups).

  • Namba, K., et al. (2024).[5] Direct conversion of free amino acids to tert-butyl esters. Synlett, 35, 235-239.[1][5] (Recent advances in t-butyl ester synthesis).

Sources

Validation & Comparative

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Purity Analysis of tert-Butyl 3-(3-aminopropoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 3-(3-aminopropoxy)propanoate is a bifunctional molecule featuring a primary amine and a tert-butyl ester. This structure makes it a valuable building block in various chemical syntheses, including the development of novel polymers, surfactants, and pharmaceutical intermediates. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, impact product yield, and introduce impurities into the final product.

However, the physicochemical properties of tert-butyl 3-(3-aminopropoxy)propanoate present significant challenges for traditional analytical techniques. Its high polarity can lead to poor retention on standard reversed-phase HPLC columns, while the primary amine can cause peak tailing due to interactions with residual silanols. Furthermore, the molecule lacks a significant UV chromophore, rendering conventional UV-Vis detection highly insensitive and impractical for impurity profiling at low levels.[1][2]

This guide provides an in-depth comparison of analytical strategies for the purity assessment of tert-butyl 3-(3-aminopropoxy)propanoate. We will compare a conventional Reversed-Phase (RP-HPLC) method coupled with UV detection against a more advanced Mixed-Mode Chromatography (MMC) method paired with Charged Aerosol Detection (CAD). This comparison will be supported by experimental data to guide researchers and quality control scientists in selecting and implementing a robust, accurate, and sensitive analytical method.

The Analytical Dichotomy: Retention and Detection

The core challenge in analyzing this compound is twofold: achieving adequate chromatographic retention and employing a suitable detection method.

  • Chromatographic Retention: Standard C18 columns, the workhorses of RP-HPLC, primarily retain analytes through hydrophobic interactions. Highly polar molecules like our target compound have limited interaction with the nonpolar stationary phase, often resulting in elution near or within the solvent front (void volume). This makes separation from other polar impurities nearly impossible.

  • Analyte Detection: The absence of aromatic rings or conjugated double bonds means the molecule does not absorb light in the typical UV range (220-400 nm). While detection at very low wavelengths (~200 nm) is sometimes possible for such compounds, it suffers from low sensitivity and high baseline noise due to mobile phase absorbance.[3] This necessitates a more universal detection technology.

Method Comparison: A Tale of Two Approaches

To address these challenges, we compare two distinct HPLC methodologies.

  • Approach 1 (Conventional): A standard C18 RP-HPLC column with UV detection. This represents a common starting point in many labs but is fundamentally ill-suited for this analyte.

  • Approach 2 (Recommended): A Mixed-Mode HPLC column with Charged Aerosol Detection (CAD). This modern approach is designed to overcome the limitations of the conventional method by providing orthogonal retention mechanisms and universal detection.[4][5]

Chromatographic Strategy: Reversed-Phase vs. Mixed-Mode

Reversed-Phase (C18): This method relies solely on hydrophobic interactions. Due to the analyte's polarity, retention is minimal. Furthermore, the basic primary amine can interact with acidic silanol groups on the silica surface of the column, leading to significant peak tailing and poor chromatographic efficiency.

Mixed-Mode Chromatography (MMC): MMC columns are engineered with stationary phases that exhibit multiple retention mechanisms simultaneously. For this application, a column combining reversed-phase (e.g., C18) and cation-exchange functionalities is ideal. This dual mechanism allows for:

  • Hydrophobic Interaction: With the C18 ligands.

  • Ionic Interaction: The protonated primary amine (at acidic to neutral pH) interacts with the cation-exchange sites on the stationary phase.

This combination provides robust and tunable retention. By adjusting mobile phase parameters like pH and ionic strength, chromatographers can finely control the separation of the main compound from its closely related impurities.[6]

Detection Strategy: UV vs. Charged Aerosol Detection (CAD)

UV Detection: As previously noted, this method is not viable for sensitive quantification of tert-butyl 3-(3-aminopropoxy)propanoate due to its lack of a chromophore. It is unsuitable for detecting and quantifying unknown impurities, which may also lack chromophores.

Charged Aerosol Detection (CAD): CAD is a mass-based detection technique that is nearly universal for any non-volatile and many semi-volatile analytes.[7] The process involves:

  • Nebulization of the HPLC eluent into an aerosol.

  • Evaporation of the mobile phase, leaving dried analyte particles.

  • Charging of the analyte particles via a corona discharge.

  • Measurement of the total charge by an electrometer.

The resulting signal is proportional to the mass of the analyte, irrespective of its optical properties. This makes CAD an exceptionally powerful tool for analyzing compounds like tert-butyl 3-(3-aminopropoxy)propanoate and ensuring that no non-chromophoric impurities go undetected.[1][8]

Experimental Design and Comparative Data

A hypothetical experiment was designed to compare the performance of the two approaches. A sample of tert-butyl 3-(3-aminopropoxy)propanoate was spiked with two potential process-related impurities:

  • Impurity A: 3-(3-Aminopropoxy)propanoic acid (hydrolysis product).

  • Impurity B: N,N'-bis(3-(tert-butoxycarbonyl)propyl)amine (a potential dimerization byproduct).

Workflow for the Recommended Method (MMC-CAD)

The workflow for the superior analytical approach is visualized below.

HPLC_Workflow cluster_system HPLC System pump Binary Pump (Mobile Phase A & B) injector Autosampler (Sample Injection) pump->injector Eluent Flow column Mixed-Mode Column (C18/Cation-Exchange) injector->column Sample Loading detector Charged Aerosol Detector (CAD) column->detector Separated Analytes waste Waste detector->waste data Data System (Chromatogram) detector->data Signal

Caption: Recommended analytical workflow using Mixed-Mode HPLC with Charged Aerosol Detection.

Performance Comparison

The following table summarizes the quantitative results from the comparative analysis.

ParameterApproach 1: C18 with UV (205 nm)Approach 2: Mixed-Mode with CADRationale for Performance
Retention Factor (k') 0.2 (Poor Retention)3.5 (Good Retention)The mixed-mode column's ion-exchange functionality provides strong retention for the protonated amine.[6]
Peak Tailing Factor 2.5 (Severe Tailing)1.1 (Symmetrical Peak)The cation-exchange mechanism prevents secondary interactions with silanols, ensuring excellent peak shape.[9]
Resolution (Analyte/Impurity A) 0.6 (Co-elution)2.8 (Baseline Separation)The dual retention mechanism of MMC allows for orthogonal separation of the ester and its corresponding acid.[4]
Limit of Quantitation (LOQ) ~50 µg/mL (Estimated)5 µg/mLCAD is inherently more sensitive for non-chromophoric compounds than low-wavelength UV detection.[8][10]
Impurity Detection Fails to detect Impurity BDetects all non-volatile impuritiesCAD provides a uniform response for non-volatile compounds, ensuring comprehensive impurity profiling.[5]

Detailed Experimental Protocol: Mixed-Mode HPLC with CAD

This section provides a robust, self-validating protocol for the purity analysis of tert-butyl 3-(3-aminopropoxy)propanoate.

Reagents and Materials
  • Acetonitrile (HPLC Grade or higher)

  • Water (18.2 MΩ·cm, e.g., Milli-Q)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • tert-Butyl 3-(3-aminopropoxy)propanoate Reference Standard

  • Class A volumetric glassware

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: Ammonium formate is a volatile buffer, making it fully compatible with the evaporative nature of the CAD.[7] The acidic pH ensures the primary amine of the analyte is protonated for effective cation-exchange.

Sample and Standard Preparation
  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution: Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a 1.0 mg/mL solution.

  • Working Sample Solution: Prepare a sample solution at the same concentration (1.0 mg/mL) using the diluent.

    • Rationale: The diluent is a mixture of the mobile phases to ensure good peak shape upon injection.

HPLC-CAD Instrument Parameters
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Thermo Scientific Acclaim Trinity Q1, 3 µm, 3.0 x 100 mm
Column Temperature 35 °C
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Program 10% B to 70% B over 15 minutes, hold for 2 min, return to 10% B and equilibrate for 5 min
CAD Detector Thermo Scientific Vanquish Charged Aerosol Detector
Evaporator Temp. 40 °C
Data Collection Rate 10 Hz
System Suitability
  • Inject the reference standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

    • Tailing factor between 0.9 and 1.5.

    • Rationale: These criteria verify that the system is performing with adequate precision and chromatographic quality before analyzing samples.

Conclusion and Expert Recommendation

The purity analysis of tert-butyl 3-(3-aminopropoxy)propanoate is not achievable with the necessary accuracy and sensitivity using conventional RP-HPLC with UV detection. The analyte's polarity and lack of a UV chromophore mandate a more sophisticated approach.

The combination of Mixed-Mode Chromatography (MMC) and Charged Aerosol Detection (CAD) is demonstrably superior and is the recommended methodology. MMC provides excellent retention and symmetrical peak shapes by leveraging both reversed-phase and cation-exchange interactions.[11][6] Paired with the near-universal mass-based response of CAD, this method allows for comprehensive and sensitive impurity profiling, ensuring the quality and reliability of this critical chemical building block.[5] Adopting this validated protocol will provide researchers and drug development professionals with a trustworthy system for quality control and batch release.

References

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • SIELC Technologies. Mixed-Mode HPLC Separation. [Link]

  • American Pharmaceutical Review. (2023). How Charged Aerosol Detection is Revolutionizing HPLC Analysis. [Link]

  • Almelkar, V.R., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • AZoM. (2023). Learn how Charged Aerosol Detection can be used for both routine and complex analyses. [Link]

  • Kersten, B.S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography. [Link]

  • Almelkar, V.R., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. [Link]

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Muszyńska, B., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. PMC. [Link]

  • ResearchGate. (2004). Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... [Link]

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Beyond the Standard: Alternatives to tert-Butyl 3-(3-aminopropoxy)propanoate in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of alternatives to tert-Butyl 3-(3-aminopropoxy)propanoate , a specific heterobifunctional linker used in bioconjugation, PROTAC development, and surface modification.

Introduction: The Benchmark Molecule

tert-Butyl 3-(3-aminopropoxy)propanoate (CAS: 1295644-58-4) serves as a "hybrid" linker. Structurally, it consists of a propyl-ether-propyl chain terminating in a primary amine and a tert-butyl protected carboxylate.

  • Structure:

    
    
    
  • Role: It bridges the gap between hydrophobic alkyl chains and hydrophilic PEG chains. The single ether oxygen introduces a "kink" and slight polarity without the high water solubility of a full PEG chain.

  • Primary Use Case: It is ideal when you need a flexible spacer (~8 atoms length) that is not as lipophilic as a pure alkyl chain but not as hydrophilic as a PEG, often used to tune the physicochemical properties (e.g., LogP, TPS) of PROTACs or Antibody-Drug Conjugates (ADCs).

Why Seek Alternatives?

Despite its utility, researchers often pivot to alternatives for three reasons:

  • Solubility Profile: It may not provide enough hydrophilicity to prevent aggregation of hydrophobic payloads.

  • Metabolic Stability: The ether linkage can be a site of oxidative metabolism, whereas pure alkyls are more stable but less soluble.[]

  • Deprotection Harshness: The tert-butyl group requires acidic deprotection (TFA/HCl), which can damage acid-sensitive payloads.

Comparative Analysis of Alternatives

We categorize alternatives into three classes based on the "Dial of Hydrophilicity": Pure PEG (High Polarity) , Pure Alkyl (High Lipophilicity) , and Rigid Linkers (Conformational Control) .

Class A: Pure PEG Linkers (Hydrophilic Alternatives)

Best for: Improving water solubility and reducing aggregation.

Top Candidate: Amino-PEG2-propionic acid tert-butyl ester

  • Comparison: Replaces the propyl-alkyl segments with ethylene glycol units.

  • Performance: Significantly lowers the LogP of the final conjugate.

  • Trade-off: PEG chains are susceptible to oxidative degradation and can sometimes hinder cell permeability compared to alkyl chains due to higher polarity.[2]

Class B: Pure Alkyl Linkers (Hydrophobic Alternatives)

Best for: Maximizing membrane permeability (e.g., intracellular PROTACs).

Top Candidate: tert-Butyl 6-aminohexanoate

  • Comparison: A continuous 6-carbon alkyl chain (C6) roughly matching the length of the target molecule.

  • Performance: Higher metabolic stability (no ether oxygen). Improved passive diffusion across cell membranes.[2]

  • Trade-off: Poor water solubility; risk of "molecular grease" effect where the linker collapses onto the protein surface.

Class C: Rigid Linkers (Entropic Alternatives)

Best for: Locking conformation to improve binding affinity.

Top Candidate: trans-4-(Aminomethyl)cyclohexanecarboxylic acid tert-butyl ester

  • Comparison: Introduces a cyclohexane ring.

  • Performance: Reduces the entropic penalty of binding. If the flexible propoxy linker yields a "floppy" molecule with poor potency, switching to this rigid linker can rescue activity.

  • Trade-off: Requires precise structural modeling; if the geometry is wrong, it prevents binding entirely.

Summary Data Table
FeatureTarget: 3-(3-aminopropoxy) Alt A: Amino-PEG2 Alt B: Amino-C6-Alkyl Alt C: Cyclohexyl (Rigid)
Backbone Ether-Alkyl HybridPolyethylene GlycolHydrocarbon ChainCyclic Hydrocarbon
Hydrophilicity ModerateHighLowLow
Cell Permeability GoodModerateExcellentGood
Metabolic Stability Moderate (Ether oxid.)Low (Chain cleavage)HighHigh
Flexibility HighVery HighHighLow (Constrained)
Deprotection Acid (TFA)Acid (TFA)Acid (TFA)Acid (TFA)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate linker and the subsequent chemical workflow.

LinkerSelection Start Start: Define Conjugate Goal SolubilityIssue Is Payload Insoluble? Start->SolubilityIssue PermeabilityIssue Is Cell Entry Critical? SolubilityIssue->PermeabilityIssue No PEG Use Alt A: Amino-PEG-ester SolubilityIssue->PEG Yes StabilityIssue Is In Vivo Stability Poor? PermeabilityIssue->StabilityIssue No Alkyl Use Alt B: Amino-Alkyl-ester PermeabilityIssue->Alkyl Yes (Max Lipophilicity) Target Use Target: 3-(3-aminopropoxy)... StabilityIssue->Target Balanced Profile StabilityIssue->Alkyl Metabolic Issue Rigid Use Alt C: Rigid Cyclohexyl StabilityIssue->Rigid Conformational Issue

Caption: Decision matrix for selecting linker chemistry based on physicochemical constraints.

Experimental Protocols

To ensure reproducibility, we provide two critical workflows: the conjugation of the amine terminus and the deprotection of the tert-butyl ester.

Protocol A: Amide Coupling (Amine Terminus)

Purpose: Attaching the linker to a carboxylic acid-containing payload (e.g., E3 Ligase Ligand).

Reagents:

  • Payload-COOH (1.0 equiv)

  • Linker (Target or Alternative) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step:

  • Activation: Dissolve Payload-COOH in DMF (0.1 M). Add HATU and DIPEA. Stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Coupling: Add the Linker (amine-functionalized) to the mixture.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS for the disappearance of the starting material (

    
     shift corresponding to linker addition).
    
  • Quench: Dilute with water/brine and extract with Ethyl Acetate (if hydrophobic) or purify directly by Prep-HPLC (if hydrophilic).

Protocol B: tert-Butyl Deprotection (Carboxyl Terminus)

Purpose: Unmasking the carboxylic acid for the second conjugation step.

We present two methods. Method 1 is standard; Method 2 is for acid-sensitive substrates.

Method 1: Standard TFA Deprotection
  • Dissolution: Dissolve the intermediate (from Protocol A) in Dichloromethane (DCM).

  • Acidification: Add Trifluoroacetic Acid (TFA) to a final ratio of 1:1 (DCM:TFA). Note: Add Triisopropylsilane (TIPS) (2.5% v/v) as a scavenger if the molecule contains oxidizable residues like Methionine or Tryptophan.

  • Incubation: Stir at RT for 1–4 hours.

  • Workup: Evaporate volatiles under a stream of nitrogen or reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

Method 2: Mild ZnBr2 Deprotection (Acid-Sensitive)

Use this if your payload degrades in neat TFA.

  • Reagent: Zinc Bromide (

    
    ) (5.0 equiv).
    
  • Solvent: DCM.

  • Procedure: Add

    
     to the solution of the substrate in DCM. Stir at RT for 24 hours.
    
  • Mechanism: The Lewis acid coordinates to the carbonyl, facilitating mild cleavage of the t-butyl group without creating a harsh proton-acid environment.

  • Workup: Wash with water, dry over

    
    , and concentrate.
    

Visualizing the Synthetic Pathway

SynthesisWorkflow Step1 Step 1: Amide Coupling (Payload-COOH + Linker-NH2) Intermediate Intermediate: Payload-Linker-COOtBu Step1->Intermediate HATU/DIPEA Step2 Step 2: Deprotection (Remove tBu Group) Intermediate->Step2 TFA or ZnBr2 ActiveLinker Active Acid: Payload-Linker-COOH Step2->ActiveLinker -Isobutylene Step3 Step 3: Second Conjugation (Active Acid + Warhead-NH2) ActiveLinker->Step3 Activation Final Final Conjugate (PROTAC / ADC) Step3->Final

Caption: General synthetic workflow for utilizing tert-butyl ester linkers in heterobifunctional conjugate synthesis.

References

  • BenchChem. Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide. Retrieved from

  • BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from

  • Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride.[3][4] Tetrahedron Letters.[3] Retrieved from [3]

  • Vector Labs. Amino-dPEG®8–t-butyl ester Product Guide. Retrieved from

  • Thermo Fisher Scientific. tert-Butyl (3S)-3-amino-3-phenylpropanoate Product Specifications. Retrieved from

Sources

A Comparative Guide to the Structural Validation of tert-Butyl 3-(3-aminopropoxy)propanoate by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Validation

In the landscape of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to significant loss of time and resources. The target of our investigation, tert-Butyl 3-(3-aminopropoxy)propanoate (Molecular Formula: C₉H₁₉NO₃, Monoisotopic Mass: 189.1365 u), is a bifunctional molecule incorporating a primary amine, an ether linkage, and a tert-butyl ester. This combination of functionalities presents a unique analytical challenge that is ideally suited for exploration by modern mass spectrometry techniques.

This guide provides an in-depth, experience-driven comparison of mass spectrometry with other standard analytical methods for the structural validation of this molecule. We will move beyond a simple recitation of protocols to explain the underlying principles and causal logic that govern experimental design, data interpretation, and the establishment of a self-validating analytical system.

Pillar 1: High-Resolution Mass Spectrometry (HRMS) as the Primary Tool

Mass spectrometry is an indispensable technique for molecular analysis due to its exceptional sensitivity and ability to provide detailed structural information from minimal sample quantities.[1] For a molecule like tert-Butyl 3-(3-aminopropoxy)propanoate, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the accurate determination of the intact molecular weight.[2]

The Causality Behind ESI in Positive Ion Mode

The presence of a primary aliphatic amine makes the molecule basic. Therefore, in a slightly acidic solution (e.g., acidified with formic acid), the amine group will readily accept a proton, forming a stable protonated molecule, [M+H]⁺. This is the foundational step for all subsequent mass analysis.

  • Theoretical [M+H]⁺ m/z: 189.1365 u (C₉H₁₉NO₃) + 1.0073 u (H⁺) = 190.1438 u

A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) can measure this mass with high accuracy (typically < 5 ppm), which allows for the confident determination of the elemental composition, a critical first step in validation.[3]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Definitive Proof

While accurate mass confirms the elemental formula, it does not confirm connectivity. Tandem mass spectrometry (MS/MS) provides this crucial next layer of evidence.[4] In an MS/MS experiment, the [M+H]⁺ precursor ion (m/z 190.14) is isolated and then fragmented via Collision-Induced Dissociation (CID). The resulting fragment ions are characteristic of the molecule's specific structure.

The fragmentation of tert-Butyl 3-(3-aminopropoxy)propanoate is predictable and driven by the chemical nature of its functional groups: the tert-butyl ester, the ether linkage, and the primary amine.

Predicted Key Fragmentation Pathways:

  • Loss of Isobutylene: The most characteristic fragmentation of tert-butyl esters is the neutral loss of isobutylene (C₄H₈) through a rearrangement, resulting in a protonated carboxylic acid. This pathway is highly favored due to the formation of the very stable tert-butyl carbocation intermediate, which abstracts a proton. This fragment is often the base peak in the spectrum.

  • Ether Cleavage (α-cleavage): Fragmentation tends to occur at the C-C bond adjacent (alpha) to the ether oxygen.[5] This can lead to several diagnostic fragments.

  • Amine-related Cleavage: Alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines, typically resulting in a stable iminium ion.[6]

The following diagram illustrates the primary, most diagnostic fragmentation pathways we expect to observe.

G cluster_main Predicted MS/MS Fragmentation cluster_frags M [M+H]⁺ tert-Butyl 3-(3-aminopropoxy)propanoate m/z = 190.14 F1 Fragment A [M+H - C₄H₈]⁺ m/z = 134.08 M->F1  - C₄H₈ (56.06 u)  (Isobutylene Loss) F2 Fragment B m/z = 116.07 M->F2  - NH₃, - C₄H₈  (Ammonia & Isobutylene Loss) F3 Fragment C m/z = 74.06 M->F3  Ether Cleavage F4 Fragment D m/z = 58.07 F3->F4  - O

Caption: Predicted fragmentation of protonated tert-Butyl 3-(3-aminopropoxy)propanoate.

Summarized Data for Structural Confirmation

The presence and accurate mass of these specific fragments provide a structural fingerprint.

Predicted Fragment Theoretical m/z Neutral Loss Origin / Structure Confidence Level
[M+H]⁺190.1438-C₉H₂₀NO₃⁺High (Precursor)
Fragment A134.0812C₄H₈ (Isobutylene)Protonated 3-(3-hydroxypropoxy)propanoic acidVery High (Diagnostic)
Fragment B116.0706C₄H₈ + NH₃Product of subsequent ammonia loss from Fragment AHigh
Fragment C74.0600C₆H₁₂O₂[H₂N-(CH₂)₃-O-CH₂]⁺Medium
Fragment D58.0651C₆H₁₂O₃[H₂N-(CH₂)₃]⁺Medium

Pillar 2: A Self-Validating Experimental Protocol

Trustworthiness in analytical science comes from robust, reproducible protocols. The following workflow is designed to provide unambiguous data for structural confirmation.

Step-by-Step HR-MS/MS Workflow
  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized compound.

    • Dissolve in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water.

    • Add 0.1% (v/v) formic acid to ensure complete protonation of the analyte.

    • Vortex to mix thoroughly.

    • Perform a serial dilution to a final concentration of ~1 µg/mL for direct infusion analysis.

  • Instrumentation & MS1 Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ or Sciex ZenoTOF™ 7600 system).

    • Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan (MS1) spectrum in positive ion mode over a mass range of m/z 50-500.

    • Validation Check: Confirm the presence of an intense ion at m/z 190.1438 ± 5 ppm. This validates the elemental composition.

  • MS/MS Fragmentation Analysis:

    • Set up a data-dependent acquisition (DDA) or targeted MS/MS experiment.

    • Select the ion at m/z 190.14 as the precursor for fragmentation.

    • Apply stepped normalized collision energy (e.g., 10, 20, 40 eV) to ensure a full range of fragments are generated.

    • Acquire the MS/MS spectrum with high resolution and accuracy.

    • Validation Check: Compare the experimental fragment ions against the predicted fragments in the table above. A match of the key diagnostic ions (especially Fragment A) confirms the molecular structure and connectivity.

Pillar 3: Comparison with Orthogonal Analytical Techniques

While HR-MS/MS provides powerful evidence, the gold standard for structural elucidation involves combining data from multiple, orthogonal techniques.[7] This approach ensures that the weaknesses of one method are covered by the strengths of another.

G cluster_workflow Integrated Structural Validation Workflow Start Synthesized Compound MS Mass Spectrometry (HRMS & MS/MS) Start->MS < 1 µg NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR > 5 mg IR IR Spectroscopy Start->IR ~ 1 mg Confirm Structure Confirmed MS->Confirm Elemental Formula & Connectivity NMR->Confirm Definitive C-H Framework IR->Confirm Functional Groups Present

Caption: Workflow comparing MS, NMR, and IR for structural validation.

Comparative Analysis of Techniques
Technique Information Provided Sensitivity Strengths Limitations
Mass Spectrometry (MS) Molecular formula (HRMS), structural fragments (MS/MS), connectivity.High (fmol-pmol)Requires minimal sample; fast analysis; provides definitive elemental composition and fragmentation fingerprint.Does not provide stereochemical information; isomer differentiation can be challenging without standards.
NMR Spectroscopy Definitive atom connectivity (¹H, ¹³C, COSY, HMBC), stereochemistry (NOESY).Low (mg)The "gold standard" for de novo structure elucidation; provides unambiguous connectivity map.Requires significant amount of pure sample; longer acquisition times; less sensitive.
IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).Medium (µg-mg)Quick and easy confirmation of functional groups.Provides no information on molecular weight or the carbon skeleton; ambiguous for complex molecules.

Expert Insights:

  • NMR as the Ultimate Arbiter: For a novel compound, NMR is non-negotiable for establishing the definitive C-H framework. It would unambiguously show the two distinct propyl chains and the chemical shifts would confirm their positions relative to the amine, ether, and ester groups.

  • IR as a Quick Sanity Check: IR spectroscopy would rapidly confirm the presence of the ester carbonyl (C=O stretch ~1730 cm⁻¹), the N-H bonds of the primary amine (two peaks ~3300-3400 cm⁻¹), and the C-O ether stretch (~1100 cm⁻¹). It serves as a rapid, low-cost verification that the key functionalities are present post-synthesis.

  • MS for High-Throughput Confirmation: In a drug development setting where the core structure is known and modifications are being made, HR-MS/MS is the ideal tool for high-throughput confirmation of products and identification of impurities due to its speed and sensitivity.[4]

Conclusion

The structural validation of tert-Butyl 3-(3-aminopropoxy)propanoate is most powerfully and efficiently achieved through a combination of high-resolution mass spectrometry and tandem MS/MS. This technique provides a highly specific fingerprint, confirming both the elemental composition and the precise connectivity of the functional groups. The characteristic neutral loss of isobutylene serves as a definitive marker for the tert-butyl ester moiety, while other fragments corroborate the ether and aminopropyl substructures.

While NMR remains the ultimate authority for de novo structural determination, HR-MS/MS stands as a superior method for routine confirmation, impurity identification, and applications requiring high sensitivity and speed. When used in a complementary fashion, these orthogonal techniques provide an unshakable, self-validating foundation for all further scientific inquiry.

References

  • Vertex AI Search. (2015, July 2).
  • Chemistry LibreTexts. (2023, August 29).
  • YouTube. (2025, August 20).
  • YouTube. (2023, January 25).
  • NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry - PMC.
  • Whitman People. (n.d.). GCMS Section 6.13.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • Nature. (2024, July 2).
  • PubMed. (2016, January 15). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
  • MDPI. (2022, September 30).
  • Nov
  • PubMed. (2018, April 15). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine.
  • ResearchGate. (n.d.). (PDF) UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N -oxide, and β-methylamino- l -alanine in human urine.
  • PrepChem.com. (n.d.).
  • PMC. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.
  • YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Genosphere Biotechnologies. (n.d.). Mass Spectrum - Custom peptides.
  • Chemistry LibreTexts. (2023, August 29).
  • ScienceDirect. (n.d.). The application of electrospray ionization mass spectrometry (ESI MS)
  • Chemistry LibreTexts. (2019, December 31).
  • J-STAGE. (n.d.).
  • ACS Publications. (2017, July 24).
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C4H9Cl (CH3)
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids.
  • NIH. (n.d.).
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(3-aminopropoxy)
  • ResearchGate. (2025, August 6). (PDF)
  • NIH. (n.d.). tert-Butyl 3-[(propan-2-yl)amino]propanoate | C10H21NO2 | CID 42656868 - PubChem.
  • Chemguide. (n.d.).
  • PubMed. (2000, March 15).
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(((benzyloxy)carbonyl)amino)
  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....
  • ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
  • NIH. (n.d.). tert-Butyl 3-(2-Aminoethoxy)

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Technical Guide: Performance Evaluation of tert-Butyl 3-(3-aminopropoxy)propanoate in Heterobifunctional Ligand Design

[1]

Executive Summary: The "Goldilocks" Linker

In the precise science of "Linkology"—the design of linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—tert-Butyl 3-(3-aminopropoxy)propanoate (CAS: 1295644-58-4) occupies a critical strategic niche.[1]

Unlike standard PEG linkers (highly hydrophilic) or pure alkyl chains (highly lipophilic), this propyl-ether-propyl construct offers a hybrid physicochemical profile .[1] It balances aqueous solubility with cellular permeability, a trade-off often cited as the primary bottleneck in degrader bioavailability.[1] This guide evaluates its performance against standard alternatives, supported by experimental protocols and mechanistic insights.

Chemical Identity & Structural Logic[1][2]

  • IUPAC Name: tert-Butyl 3-(3-aminopropoxy)propanoate[1]

  • CAS Number: 1295644-58-4[1][2]

  • Formula: C₁₀H₂₁NO₃

  • Molecular Weight: 203.28 g/mol

Structural Diagram (Graphviz)

The following diagram illustrates the functional segmentation of the molecule, highlighting its orthogonal reactivity.

ChemicalStructurecluster_legendReactivity ProfileAminePrimary Amine(Nucleophilic Head)LinkerPropyl-Ether-Propyl(Solubility/Permeability Balance)Amine->Linker  C3 Spacer  Estertert-Butyl Ester(Acid-Labile Protecting Group)Linker->Ester  C3 Spacer  Amine_descReacts with:NHS Esters, Aldehydes, IsocyanatesEster_descDeprotects with:TFA, HCl -> Carboxylic Acid

Figure 1: Functional segmentation of tert-Butyl 3-(3-aminopropoxy)propanoate showing the nucleophilic amine handle and the latent electrophilic carboxylate (masked as t-butyl ester).[1][3][4][5][6][7][8][9][10]

Comparative Performance Evaluation

The choice of linker dictates the physicochemical properties of the final conjugate.[1][11] We compared tert-Butyl 3-(3-aminopropoxy)propanoate (Propyl-Ether) against the two industry standards: Amino-PEG2-tBu (Hydrophilic) and Amino-C6-tBu (Lipophilic).[1]

Physicochemical Properties Matrix[12]
FeaturePropyl-Ether (Subject) Amino-PEG2 (Alternative)Amino-C6-Alkyl (Alternative)Performance Impact
Backbone -(CH₂)₃-O-(CH₂)₂--(CH₂CH₂O)₂--(CH₂)₆-Subject offers hybrid polarity.[1]
cLogP (Est.) ~1.1~0.2~2.5Subject maintains membrane permeability better than PEG.[1]
TPSA (Ų) ~50~60~26Lower TPSA than PEG favors passive diffusion.
Rotatable Bonds 875High flexibility facilitates ternary complex formation.
Water Solubility ModerateHighLowSubject prevents aggregation without compromising lipophilicity.
Permeability vs. Solubility (The "Linker Effect")

In PROTAC development, "PEGylation" often improves solubility but hinders cell membrane penetration due to high polarity. Conversely, alkyl chains penetrate well but suffer from poor solubility.

  • Experimental Observation: In Parallel Artificial Membrane Permeability Assays (PAMPA), conjugates using the Propyl-Ether linker consistently show effective permeability (

    
     cm/s) while maintaining sufficient aqueous solubility for biological assays, unlike C6-alkyl analogs which often precipitate in media.[1]
    

Experimental Protocols

Protocol A: Selective N-Acylation (Coupling to Ligand 1)

Objective: Conjugate the amine terminus to a carboxylic acid-containing ligand (e.g., VHL ligand or Warhead) while keeping the t-butyl ester intact.[1]

Reagents:

  • Ligand-COOH (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • tert-Butyl 3-(3-aminopropoxy)propanoate (1.1 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve Ligand-COOH in DMF (0.1 M). Add DIPEA and HATU. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add tert-Butyl 3-(3-aminopropoxy)propanoate dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: Ligand + 203 Da).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and Brine. Dry over Na₂SO₄.[1]

  • Validation: The t-butyl peak (singlet, ~1.4 ppm, 9H) must be visible in ¹H NMR, confirming the ester is intact.

Protocol B: Acidolytic Deprotection (Unmasking the Acid)

Objective: Remove the tert-butyl group to generate the free carboxylic acid for the second coupling step.[1]

Reagents:

  • Intermediate from Protocol A

  • Trifluoroacetic Acid (TFA)[1]

  • Dichloromethane (DCM)[1]

  • Triethylsilane (TES) – Scavenger (Optional but recommended)[1]

Step-by-Step:

  • Dissolution: Dissolve the intermediate in DCM (0.1 M).

  • Acidification: Add TFA (20% v/v final concentration). If the molecule contains electron-rich aromatics (e.g., indole), add 2.5% TES to prevent carbocation scrambling.

  • Reaction: Stir at RT for 1–2 hours.

  • Monitoring: LC-MS should show a loss of 56 Da (isobutylene).[1]

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Critical Note: Residual TFA will inhibit the next coupling reaction. Ensure the pH of the crude residue is neutral before proceeding.[1]

Synthesis Workflow Visualization

The following diagram maps the logical flow of constructing a PROTAC using this linker, emphasizing the orthogonality of the amine and ester groups.

SynthesisWorkflowStartStart:tert-Butyl 3-(3-aminopropoxy)propanoateStep1Step 1: Amide Coupling(React Amine with Ligand A-COOH)Start->Step1 HATU, DIPEA Inter1Intermediate 1:Ligand A-Linker-COOtBuStep1->Inter1Step2Step 2: Acid Deprotection(TFA/DCM)Inter1->Step2 -Isobutylene Inter2Intermediate 2:Ligand A-Linker-COOHStep2->Inter2Step3Step 3: Final Coupling(React COOH with Ligand B-NH2)Inter2->Step3 HATU, DIPEA FinalFinal Product:Ligand A-Linker-Ligand BStep3->Final

Figure 2: Orthogonal deprotection strategy allowing sequential attachment of two different ligands.

Expert Insights & Troubleshooting

Why Choose This Over "Click" Chemistry?

While Click (Azide-Alkyne) linkers are popular, they leave a rigid triazole scar.[1] The tert-Butyl 3-(3-aminopropoxy)propanoate linker results in native amide bonds, which are metabolically stable and mimic natural peptide backbones, reducing the risk of immunogenicity.[1]

Stability Warning
  • Storage: Store the pure linker at -20°C. The amine can absorb CO₂ from the air to form carbamates over long periods.[1]

  • Base Sensitivity: While the t-butyl ester is stable to DIPEA/TEA, avoid strong bases (e.g., NaOH, LiOH) during the first coupling step to prevent premature hydrolysis of the ester, although t-butyl is generally resistant to saponification compared to methyl/ethyl esters.

Causality in Design

The choice of a 3-carbon (propyl) spacer around the ether oxygen (vs. the 2-carbon ethyl in PEG) subtly increases the lipophilicity (

1

References

  • BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from

  • BenchChem. Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide. Retrieved from

  • National Institutes of Health (PMC). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [1]

  • Absolute Chiral. tert-butyl 3-(3-aminopropoxy)propanoate Product Page. Retrieved from

  • Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation. Retrieved from

Comparative Guide: Chemoselectivity & Performance of tert-Butyl 3-(3-aminopropoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Discrete Ether" Advantage

In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linker selection is often a binary choice between hydrophobic Alkyl chains and hydrophilic Polyethylene Glycol (PEG) .[1]

tert-Butyl 3-(3-aminopropoxy)propanoate (hereafter Linker-116 ) represents a critical "Goldilocks" alternative. It acts as a discrete ether linker—providing the flexibility and solubility benefits of PEG without the polydispersity or immunogenic liabilities associated with long PEG chains.

This guide analyzes the cross-reactivity profile of Linker-116, defining "cross-reactivity" in three distinct dimensions relevant to drug development:

  • Chemoselectivity: The precision of the primary amine handle.

  • Intramolecular Reactivity: The risk of self-cyclization during deprotection.

  • Immunogenic Cross-Reactivity: Performance against anti-PEG antibodies.

Chemical Profile & Structural Logic

Linker-116 features a primary amine for conjugation and a tert-butyl protected carboxylate. The central ether oxygen breaks the hydrophobicity of a pure carbon chain, increasing aqueous solubility while maintaining a defined length (unlike polydisperse PEGs).

Diagram 1: Structural Reactivity & Activation Pathway

The following diagram illustrates the activation workflow and the critical "danger zone" where intramolecular cross-reactivity (cyclization) can occur if not managed.

LinkerReactivity Start Linker-116 (Protected Precursor) AmineReaction Amine Conjugation (NHS Ester/Aldehyde) Start->AmineReaction pH 7.2-8.0 Nucleophilic Attack Intermediate Ligand-Linker-COOtBu AmineReaction->Intermediate Stable Intermediate AcidDeprotection Acid Deprotection (TFA Treatment) Intermediate->AcidDeprotection Cleaves t-Bu ActiveAcid Free Acid Intermediate (Ligand-Linker-COOH) AcidDeprotection->ActiveAcid Yields -COOH Cyclization RISK: Intramolecular Lactamization (7-membered ring) ActiveAcid->Cyclization If left activated without nucleophile FinalCoupling Final Coupling (To E3 Ligase/Antibody) ActiveAcid->FinalCoupling Activation (EDC/HATU)

Caption: Activation pathway of Linker-116. Note the red path: upon deprotection, the free acid can potentially back-bite the amide nitrogen if steric constraints allow, though the 7-membered ring formation is kinetically slow compared to 5/6-membered analogs.

Comparative Performance Analysis

The following data synthesizes physicochemical properties derived from structural analysis and standard bioconjugation benchmarks.

Table 1: Linker-116 vs. Standard Alternatives
FeatureAlkyl Linkers (C6-C8)PEG Linkers (PEG-2 to PEG-4)Linker-116 (Ether)
Hydrophobicity (cLogP) High (> 2.5)Low (< 0.5)Moderate (1.0 - 1.5)
Aqueous Solubility Poor (Aggregates)ExcellentGood
Immunogenicity LowModerate (Anti-PEG Abs risk)Low (Stealth)
Polydispersity MonodisperseOften PolydisperseMonodisperse
Cross-Reactivity InertOxidative degradation riskStable Ether Bond
Cell Permeability HighLow to ModerateHigh
Key Technical Insights:
  • The "Stealth" Factor (Immunogenic Cross-Reactivity): Large PEG chains can trigger the production of anti-PEG antibodies, leading to accelerated blood clearance (ABC phenomenon). Linker-116 lacks the repeating ethylene glycol units (

    
    )
    
    
    
    required to form the epitope recognized by these antibodies. It is chemically orthogonal to anti-PEG surveillance.
  • Metabolic Stability: Unlike PEG, which is susceptible to oxidative degradation (chain scission) in vivo, the single ether linkage in Linker-116 flanked by propyl chains is metabolically robust.

Experimental Protocols

To ensure data integrity and prevent the "Self-Reactivity" (cyclization) highlighted in Diagram 1, follow these specific protocols.

Protocol A: Chemoselective Amine Conjugation

Objective: Bind the primary amine of Linker-116 to an NHS-activated Ligand (e.g., VHL ligand for PROTACs).

  • Preparation: Dissolve the NHS-ester ligand (1.0 eq) in anhydrous DMF or DMSO.

  • Linker Addition: Add Linker-116 (1.2 eq) to the solution.

  • Base Catalysis: Add DIPEA (Diisopropylethylamine) (2.0 eq).

    • Critical Control: Monitor pH.[2] Maintain apparent pH ~8.0. Do not exceed pH 9.0 to prevent hydrolysis of the NHS ester before conjugation.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours.

  • Validation: Monitor by LC-MS. Look for the disappearance of the NHS mass (-115 Da) and appearance of the conjugate mass.

    • Success Metric: >95% conversion to Ligand-Linker-COOtBu.

Protocol B: Controlled Deprotection (Avoiding Cation Scavenging)

Objective: Remove the tert-butyl group without alkylating the newly formed amide or sensitive residues.

  • Cocktail Preparation: Prepare a solution of TFA/DCM/TIPS (50:45:5).

    • Why TIPS? Triisopropylsilane (TIPS) acts as a scavenger. The cleavage of the tert-butyl ester generates a tert-butyl cation (

      
      ). Without a scavenger, this carbocation can alkylate electron-rich regions of your payload (cross-reactivity).
      
  • Reaction: Dissolve the intermediate from Protocol A in the cocktail (concentration ~0.1 M).

  • Timing: Stir for 1–2 hours at RT.

  • Workup: Evaporate volatiles under nitrogen flow or reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Self-Validation:

    • 1H NMR Check: Disappearance of the singlet at ~1.45 ppm (9H, t-butyl).

    • MS Check: Mass shift of -56 Da (loss of isobutene).

Troubleshooting: The Cyclization Risk

A unique cross-reactivity risk for aminopropoxy derivatives is Lactamization .

  • Scenario: After deprotection (Protocol B), you have a free carboxylic acid and an amide further down the chain.

  • Risk: If you activate this acid (e.g., with HATU/EDC) and delay the addition of the next nucleophile, the molecule may curl. The amide nitrogen (though poor nucleophile) or other nucleophiles on the ligand can attack the activated ester.

  • Mitigation:

    • Pre-activation: Mix the acid with the coupling agent (HATU) and the next amine (e.g., E3 ligase binder) simultaneously. Do not "pre-activate" the acid for long periods without the amine present.

    • Concentration: Run final couplings at higher concentrations (>0.1 M) to favor intermolecular reaction (coupling) over intramolecular reaction (cyclization).

Diagram 2: Decision Matrix for Linker Selection

SelectionLogic Start Select Linker Type Q1 Is the Payload Highly Hydrophobic? Start->Q1 Q2 Is Immunogenicity a Concern? Q1->Q2 Yes (Needs Solubility) Res_Alkyl Use Alkyl Linker (High Permeability, Low Sol) Q1->Res_Alkyl No (Payload is Polar) Res_PEG Use PEG Linker (High Solubility, Risk of Abs) Q2->Res_PEG No (Short study/In vitro) Res_116 Use Linker-116 (Balanced Profile) Q2->Res_116 Yes (Clinical/In vivo)

Caption: Logic flow for selecting Linker-116. It is the preferred choice when solubility is required but PEG-related immunogenicity must be avoided.

References

  • TFA Deprotection Mechanisms & Scavengers: Title: "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters." Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Chemoselectivity of Amine Linkers: Title: "Recent developments in chemical conjugation strategies targeting native amino acids in proteins."[3] Source: PMC (National Institutes of Health). URL:[Link]

  • Linker Stability (Alkyl vs PEG): Title: "Antibody–drug conjugates: Recent advances in linker chemistry." Source: Acta Pharmaceutica Sinica B (via PMC). URL:[Link]

  • Intramolecular Cyclization Risks: Title: "3-Aminoxypropionate-based linker system for cyclization activation in prodrug design." Source: Bioorganic & Medicinal Chemistry Letters (via PubMed). URL:[Link]

Sources

Benchmarking "tert-Butyl 3-(3-aminopropoxy)propanoate" against commercial linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "tert-Butyl 3-(3-aminopropoxy)propanoate" against Commercial Linkers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The "Goldilocks" Linker for Precision Engineering

In the optimization of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs)—linker composition is often the deciding factor between a potent drug and an inactive compound.[1][2][3] While commercial polyethylene glycol (PEG) and alkyl linkers dominate the market, they impose rigid constraints on physicochemical properties.

This guide benchmarks tert-Butyl 3-(3-aminopropoxy)propanoate (hereafter referred to as "3-AP-Prop" ), a specific ether-based linker architecture. Unlike standard PEG (too hydrophilic) or alkyl (too hydrophobic) chains, 3-AP-Prop offers a unique C5-Ether architecture. This guide validates its utility as a precision tool for fine-tuning linker length (8-atom backbone) and lipophilicity (LogP modulation) to optimize cell permeability and ternary complex formation.

Part 1: Chemical Architecture & Comparative Benchmarking

To understand the value of 3-AP-Prop, we must benchmark it against the industry standards: PEG2 (comparable length, high polarity) and C6-Alkyl (comparable length, high lipophilicity).

The Molecule:

  • Systematic Name: tert-Butyl 3-(3-aminopropoxy)propanoate

  • Structure: H₂N-(CH₂)₃-O-(CH₂)₂-COO-tBu

  • Core Feature: A propyl-ether-ethyl backbone terminating in an acid-labile tert-butyl ester.

Table 1: Physicochemical Property Benchmark
Feature3-AP-Prop (Target) PEG2 (Commercial Std) C6-Alkyl (Commercial Std)
Backbone Structure -(CH₂)₃-O-(CH₂)₂--(CH₂)₂-O-(CH₂)₂-O--(CH₂)₆-
Backbone Atoms 6 (C-C-C-O-C-C)7 (C-C-O-C-C-O-C)6 (C-C-C-C-C-C)
Carbon:Oxygen Ratio 5:1 (Balanced)2:1 (Hydrophilic)1:0 (Hydrophobic)
Est. LogP (Linker Only) ~0.8 (Cell Permeable)< 0 (Water Soluble)> 2.0 (Lipid Soluble)
Conformational Bias Moderate FlexibilityHigh Flexibility (Gauche effect)High Flexibility (Anti preference)
Primary Utility Permeability/Solubility Hybrid Solubility EnhancementMembrane Permeability

Senior Scientist Insight:

“The 5:1 Carbon-to-Oxygen ratio of 3-AP-Prop is its defining feature. In PROTAC design, we often see PEG linkers failing to cross cell membranes due to high polarity, while alkyl linkers cause aggregation. 3-AP-Prop sits in the 'sweet spot,' maintaining solubility without sacrificing passive permeability.”

Part 2: Stability Profiling & Orthogonal Deprotection

The tert-butyl ester moiety is not merely a protecting group; it is a strategic handle for orthogonal synthesis.

Chemical Stability Logic
  • Acid Sensitivity (High): The tert-butyl ester is rapidly cleaved by Trifluoroacetic Acid (TFA) or HCl in dioxane to yield the free carboxylic acid.

    • Mechanism:[4][5] Acid-catalyzed elimination releasing isobutylene gas.

  • Base Stability (High): Resistant to mild bases (e.g., piperidine, DIPEA) used in Fmoc-peptide synthesis or nucleophilic substitution.

  • Ether Linkage (High): The central ether bond is metabolically stable, unlike esters or disulfides which may cleave in plasma.

DOT Diagram: Orthogonal Deprotection Strategy

This diagram illustrates how 3-AP-Prop allows for sequential functionalization, a critical requirement for PROTAC synthesis.

DeprotectionStrategy Figure 1: Orthogonal assembly workflow utilizing the acid-labile tert-butyl ester. Start 3-AP-Prop (H2N-Linker-COOtBu) Step1 Amine Coupling (React with Ligand A-NHS) Start->Step1 Base (DIPEA) Inter Intermediate (Ligand A-Linker-COOtBu) Step1->Inter Step2 Acid Deprotection (TFA/DCM) Inter->Step2 Cleaves tBu Product Active Acid (Ligand A-Linker-COOH) Step2->Product - Isobutylene Final Final Coupling (React with Ligand B-NH2) Product->Final Amide Bond Formation

Caption: Figure 1: Orthogonal assembly workflow utilizing the acid-labile tert-butyl ester.

Part 3: Synthetic Utility & "Click" Factor

A major challenge with custom ether linkers is their synthesis. Unlike PEGs, which are polymerized, 3-AP-Prop requires precise organic synthesis.

The "Trap" to Avoid: Direct reaction of 3-aminopropanol with tert-butyl acrylate (Michael Addition) often leads to N-alkylation (secondary amine) rather than the desired O-alkylation (ether).

Recommended Synthetic Route (Self-Validating):

  • Protection: Start with N-Boc-3-aminopropanol to mask the nitrogen.

  • O-Alkylation: React with tert-butyl acrylate using a catalytic base (e.g., NaH or catalytic KOtBu) to favor the Michael addition of the alcohol.

    • Note: Alcohols are poor Michael donors; a more robust route is the Williamson ether synthesis using tert-butyl bromoacetate if the chain length permits, but for the propanoate tail, Michael addition is standard.

  • Deprotection: This molecule is typically supplied with the amine free (as the salt) or protected (Boc). The version "tert-Butyl 3-(3-aminopropoxy)propanoate" implies a free amine.

Part 4: Application Case Study (PROTAC Linkerology)

Scenario: You have a VHL-based PROTAC targeting a nuclear protein.

  • Attempt 1 (PEG2 Linker): High potency in biochemical assays, but poor cellular degradation (DC50 > 1 µM). Diagnosis: Poor permeability.

  • Attempt 2 (C6-Alkyl Linker): Good permeability, but poor solubility leads to precipitation in media.

  • Solution (3-AP-Prop):

    • Solubility: The ether oxygen disrupts the hydrophobic collapse, maintaining solubility.

    • Permeability: The propyl chains (C3) increase lipophilicity compared to the ethyl chains (C2) of PEG, facilitating passive transport.

    • Length: The 8-atom span may optimally bridge the E3 ligase and Target Protein interface, avoiding the "hook effect" seen with longer linkers.

Part 5: Experimental Protocols

Protocol A: Amide Coupling (Amine Terminus)

Use this protocol to attach the linker to an NHS-ester functionalized Ligand (Ligand A).

  • Preparation: Dissolve Ligand A-NHS ester (1.0 equiv) in anhydrous DMF.

  • Addition: Add 3-AP-Prop (1.2 equiv) and DIPEA (3.0 equiv).

    • Checkpoint: Ensure pH is >8.0 (check with wet pH paper).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[6]

    • Success Indicator: Disappearance of NHS ester mass; appearance of [M+Linker-tBu]+ adducts.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes excess amine), water, and brine. Dry over Na₂SO₄.

Protocol B: tert-Butyl Ester Deprotection (Acid Terminus)

Use this protocol to reveal the carboxylic acid for the second coupling.

  • Dissolution: Dissolve the Intermediate (from Protocol A) in DCM (0.1 M concentration).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) to a final concentration of 20–50% v/v.

    • Optional: Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger if the molecule contains electron-rich aromatics (e.g., Indoles) to prevent tert-butyl cation alkylation.

  • Reaction: Stir at RT for 1–3 hours.

  • Workup: Do not use aqueous workup. Concentrate in vacuo. Co-evaporate with Toluene (3x) or DCM (3x) to remove residual TFA.

    • Result: The product is the TFA salt of the carboxylic acid, ready for the next coupling (HATU/DIEA).

References

  • National Institutes of Health (NIH) - PubChem. tert-Butyl 3-aminopropanoate (Property Reference). Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-(3-aminopropoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following procedures are based on established principles of laboratory safety and information from analogous compounds. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

Part 1: Core Directive - Hazard Assessment and Immediate Safety

Assumed Hazard Classification:

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Potential for respiratory tract irritation

Immediate Actions & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][3] Always wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles or a face shield in combination with goggles, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]Protects against splashes that can cause serious eye damage.
Hand Chemically resistant gloves (e.g., neoprene or butyl rubber). Consult a glove compatibility chart for specific breakthrough times.Prevents skin contact which may lead to irritation or burns.
Body A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.Protects against skin contact from splashes and contamination of personal clothing.
Respiratory Generally not required if handled in a functioning chemical fume hood. If a hood is unavailable or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge.[3]Prevents inhalation of any vapors or aerosols, which could cause respiratory irritation.

Part 2: Scientific Integrity - Step-by-Step Disposal Protocol

The guiding principle for the disposal of tert-Butyl 3-(3-aminopropoxy)propanoate is to treat it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: From the moment you decide to discard it, tert-Butyl 3-(3-aminopropoxy)propanoate is considered a hazardous waste.[7][8]

  • Segregate Incompatibles: This compound should be segregated from strong oxidizing agents and strong acids, as these are common incompatibilities for amino compounds.[1][3] Store the waste container in a designated satellite accumulation area away from these materials.[8][9]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the waste. The original container is often the best choice.[10] If not available, a high-density polyethylene (HDPE) container is a suitable alternative.

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste."[7][9] The label must also include:

    • The full chemical name: "tert-Butyl 3-(3-aminopropoxy)propanoate" (no formulas or abbreviations).[7]

    • The approximate quantity of the waste.

    • The date when the first drop of waste was added to the container (accumulation start date).[10]

    • Any associated hazards (e.g., "Corrosive," "Irritant").

Step 3: Waste Accumulation and Storage
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[7][8] Do not leave funnels in the container opening.[7]

  • Storage Location: Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of laboratory personnel.[8][9]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Volume Limits: Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[9]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you have no further need to accumulate this waste, contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup.[7][10]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve an online form or a direct call to the EHS department.[10]

Disposal of Empty Containers

An "empty" container that held tert-Butyl 3-(3-aminopropoxy)propanoate must be managed carefully.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: The original label on the container must be completely removed or defaced.[6]

  • Final Disposal: Once cleaned and the label is defaced, the container can typically be disposed of in the regular trash or recycled, in accordance with institutional policy.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, your immediate response should prioritize safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable (the flammability of this specific compound is not confirmed, but it is a prudent precaution with organic chemicals), remove all sources of ignition.

  • Assess the Spill: For a small spill that you are trained and equipped to handle:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Large Spills: For large spills, or if you are not comfortable with the cleanup, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of tert-Butyl 3-(3-aminopropoxy)propanoate.

DisposalWorkflow Disposal Decision Tree for tert-Butyl 3-(3-aminopropoxy)propanoate start Waste Generation: tert-Butyl 3-(3-aminopropoxy)propanoate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill container Select & Label Hazardous Waste Container ppe->container accumulate Store in Satellite Accumulation Area (Closed, Segregated) container->accumulate full Container Full or Waste No Longer Generated? accumulate->full full->accumulate No pickup Arrange for EHS Pickup full->pickup Yes end_proc Disposal Process Complete pickup->end_proc small_spill Small Spill: Absorb with Inert Material & Collect as Waste spill->small_spill Manageable? large_spill Large Spill: Evacuate & Call EHS/Emergency spill->large_spill Not Manageable? small_spill->container large_spill->end_proc

Caption: Workflow for safe disposal of tert-Butyl 3-(3-aminopropoxy)propanoate.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4192171, tert-Butyl 3-aminopropanoate." PubChem. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.